Technical Documentation Center

Fmoc-L-Lys(carbamoyl-OtBu)-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fmoc-L-Lys(carbamoyl-OtBu)-OH
  • CAS: 2387846-16-2

Core Science & Biosynthesis

Foundational

Chemical Profile and Mechanistic Rationale

Engineering N-Hydroxyurea Pharmacophores into Peptides: A Technical Whitepaper on Fmoc-L-Lys(carbamoyl-OtBu)-OH As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter the chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Engineering N-Hydroxyurea Pharmacophores into Peptides: A Technical Whitepaper on Fmoc-L-Lys(carbamoyl-OtBu)-OH

As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter the challenge of introducing delicate, metal-chelating, or redox-active pharmacophores into complex peptide sequences. The N-hydroxyurea moiety is a privileged structure in medicinal chemistry. It is renowned for its ability to chelate zinc in epigenetic enzymes, coordinate iron in prolyl hydroxylases, and act as a targeted nitric oxide (NO) donor. However, incorporating a free N-hydroxyurea group directly during solid-phase peptide synthesis (SPPS) is notoriously difficult due to the nucleophilicity and redox sensitivity of the hydroxylamine-derived functionality.

To bypass this synthetic bottleneck, researchers utilize Fmoc-L-Lys(carbamoyl-OtBu)-OH , a specialized amino acid building block that masks the sensitive N-hydroxyurea side chain with a tert-butyl (OtBu) protecting group. This whitepaper dissects the chemical rationale, self-validating synthetic protocols, and pharmacological applications of this critical reagent.

Fmoc-L-Lys(carbamoyl-OtBu)-OH (CAS: 2387846-16-2)[1] is an orthogonally protected lysine derivative where the ϵ -amino group has been modified into an O-tert-butyl protected N-hydroxyurea.

Table 1: Physicochemical & Synthetic Profile

Property Value Synthetic Relevance

| Chemical Name | N- α -Fmoc-N- ϵ -(t-butoxycarbamoyl)-L-lysine | Defines the orthogonal protection strategy. | | CAS Number | 2387846-16-2[1] | Essential for procurement and regulatory tracking. | | Molecular Formula | C26H33N3O6[1] | Used for mass spectrometry precursor mass calculation. | | Molecular Weight | 483.57 g/mol [1] | Required for precise stoichiometric equivalents in SPPS. | | Side-Chain Motif | O-tert-butyl N-hydroxyurea | Yields a free N-hydroxyurea upon TFA-mediated cleavage[2]. |

The Causality of the OtBu Protecting Group: Why protect the oxygen of the hydroxyurea with a tert-butyl group? Unprotected N-hydroxyureas are chemically unstable under the basic conditions (e.g., 20% piperidine) required for iterative Fmoc deprotection, often undergoing spontaneous intramolecular cyclization or degradation[3]. The OtBu group sterically shields the oxygen, rendering the side chain completely inert during peptide elongation. Crucially, the OtBu ether is highly acid-labile. During the final global cleavage step using trifluoroacetic acid (TFA), the OtBu group is seamlessly removed, unmasking a pristine, biologically active N-hydroxyurea on the lysine side chain[2].

Experimental Protocol: SPPS Workflow

To ensure high-fidelity incorporation of Fmoc-L-Lys(carbamoyl-OtBu)-OH, the following self-validating protocol must be strictly adhered to. Every reagent choice here is driven by chemical causality to prevent side reactions.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes to maximize the accessibility of functional sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mins). Wash extensively with DMF (5x) to remove trace base.

  • Activation & Coupling:

    • Dissolve Fmoc-L-Lys(carbamoyl-OtBu)-OH (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in a minimum volume of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq).

    • Causality: A slight stoichiometric deficit of HATU relative to the amino acid prevents the capping of the resin's free amine via guanidinylation, while the excess DIPEA ensures rapid activation of the carboxylate.

    • Add the activated mixture to the resin and agitate for 60 minutes. Verify coupling completion via a Kaiser test.

  • Global Cleavage & Deprotection:

    • Treat the dried resin with a cleavage cocktail of TFA / TIPS / H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

    • Causality: Triisopropylsilane (TIPS) acts as a bulky carbocation scavenger. This is non-negotiable. Without TIPS, the highly reactive tert-butyl cation released from the carbamoyl-OtBu group will re-alkylate the nucleophilic N-hydroxyurea oxygen or nitrogen, severely compromising the final yield[2].

  • Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, decant, and lyophilize the resulting pellet.

SPPS_Workflow N1 1. Resin Swelling & Prep (DMF / DCM) N2 2. Fmoc Deprotection (20% Piperidine) N1->N2 N3 3. Coupling of Fmoc-L-Lys(carbamoyl-OtBu)-OH (HATU / DIPEA) N2->N3 N4 4. Peptide Elongation (Iterative SPPS) N3->N4 N5 5. Global Cleavage & Deprotection (TFA / TIPS / H2O) N4->N5 N6 6. Final Product: N-Hydroxyurea Peptide N5->N6

Caption: SPPS workflow for incorporating Fmoc-L-Lys(carbamoyl-OtBu)-OH and generating an N-hydroxyurea peptide.

Pharmacological Applications & Case Studies

The strategic placement of an N-hydroxyurea on a lysine side chain opens several advanced therapeutic avenues:

Epigenetic Modulation (HDAC & LSD1 Inhibition) Histone deacetylases (HDACs) and Lysine-specific demethylase 1 (LSD1) are highly sought-after targets in oncology and hematology. While traditional inhibitors rely on hydroxamic acids (e.g., SAHA), N-hydroxyureas offer a distinct bidentate zinc/iron-binding geometry. The aliphatic chain of lysine perfectly mimics the natural substrate (acetylated or methylated lysine), allowing the N-hydroxyurea warhead to penetrate deep into the catalytic pocket and chelate the active-site metal[4].

Targeted Therapies for Sickle Cell Disease (SCD) Hydroxyurea is a classic, FDA-approved small molecule for SCD that functions by inducing the expression of fetal hemoglobin (HbF), which prevents the polymerization of sickle hemoglobin[5]. However, systemic hydroxyurea administration carries off-target toxicity risks. By embedding the hydroxyurea pharmacophore into a targeted cyclic peptide scaffold (such as an LSD1 inhibitor), researchers can achieve targeted epigenetic modulation, upregulating γ -globin (HbF) production with significantly higher potency and lower cytotoxicity than the free drug[4].

MOA_Pathway M1 Peptide Delivery (N-Hydroxyurea-Lysine) M2 Target Binding (e.g., HDAC or LSD1) M1->M2 M3 Active Site Chelation (Zinc/Iron Coordination) M2->M3 M4 Enzyme Inhibition (Epigenetic Modulation) M3->M4 M5 Downstream Effect (e.g., Fetal Hemoglobin Induction) M4->M5

Caption: Pharmacological pathway of N-hydroxyurea-modified peptides in epigenetic modulation and HbF induction.

Analytical Validation

To validate the successful incorporation and deprotection of the N-hydroxyurea moiety, researchers must rely on orthogonal analytical techniques:

  • LC-MS Analysis: The precursor mass of the final peptide must reflect the loss of the tert-butyl group (-56.1 Da relative to the protected intermediate).

  • RP-HPLC: The unmasking of the N-hydroxyurea group drastically increases the polarity of the peptide. A successful TFA cleavage will result in a significant shift to an earlier retention time on a C18 column compared to a micro-cleaved sample lacking the carbocation scavenger.

References

  • A Convenient Method for the Synthesis of N-Hydroxyureas Source: ResearchGate URL: [Link]

  • WO2019219938A1 - Fmoc protected (2s)-2-amino-8-[(1,1-dimethylethoxy)
  • Structure-Based Identification of Potent Lysine-Specific Demethylase 1 Inhibitor Peptides and Temporary Cyclization to Enhance Proteolytic Stability and Cell Growth-Inhibitory Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Rational Drug Design of Peptide-Based Therapies for Sickle Cell Disease Source: PMC (NIH) URL:[Link]

Sources

Exploratory

Fmoc-L-Lys(carbamoyl-OtBu)-OH: Structural Elucidation, Properties, and Applications in Advanced Peptide Synthesis

Executive Summary In the landscape of modern drug discovery, the precise spatial arrangement of pharmacophores is critical for target engagement. Fmoc-L-Lys(carbamoyl-OtBu)-OH is a highly specialized, orthogonally protec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the precise spatial arrangement of pharmacophores is critical for target engagement. Fmoc-L-Lys(carbamoyl-OtBu)-OH is a highly specialized, orthogonally protected amino acid building block designed for the direct incorporation of an N-hydroxyurea motif into peptide sequences. Unlike standard lysine derivatives that yield primary amines upon deprotection, this molecule serves as a masked bidentate chelator, making it an invaluable tool for developing metalloenzyme inhibitors (e.g., HDACs, MMPs, 5-lipoxygenase) and targeted radioligands.

This technical guide provides an in-depth analysis of its structural identity, physicochemical properties, mechanistic rationale in drug design, and field-proven protocols for its integration into Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity & Structural Elucidation

A common and critical pitfall in peptide chemistry is the conflation of Fmoc-L-Lys(carbamoyl-OtBu)-OH with the ubiquitous Fmoc-L-Lys(Boc)-OH . While both utilize a tert-butyl-based protecting group on the epsilon-amine, their chemical linkages and post-cleavage products are fundamentally different.

  • Fmoc-L-Lys(Boc)-OH: The epsilon-amine is protected by a tert-butoxycarbonyl (Boc) group, forming a carbamate linkage (-NH-C(=O)-O-tBu). Its molecular formula is C₂₆H₃₂N₂O₆. Global deprotection yields a standard free primary amine (-NH₂).

  • Fmoc-L-Lys(carbamoyl-OtBu)-OH: The epsilon-amine is modified with an N'-tert-butoxycarbamoyl group, forming an N-alkoxyurea linkage (-NH-C(=O)-NH-O-tBu). Its molecular formula is C₂₆H₃₃N₃O₆. The presence of the third nitrogen confirms the urea core. Global deprotection cleaves the tert-butyl ether, yielding a reactive N-hydroxyurea (-NH-C(=O)-NH-OH).

This structural distinction dictates its use: it is not a structural spacer, but rather a pre-fabricated pharmacophore delivery system.

Physicochemical Properties Summary

The following table summarizes the quantitative and structural data for Fmoc-L-Lys(carbamoyl-OtBu)-OH[1],:

PropertyValue / Description
IUPAC / Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-(t-butoxycarbamoyl)-L-lysine
CAS Registry Number 2387846-16-2
Molecular Formula C₂₆H₃₃N₃O₆
Molecular Weight 483.57 g/mol
Nitrogen Count 3 (α-amine, ε-amine, carbamoyl amine)
Protecting Group Strategy N-α: Fmoc (Base-labile) N-ε: OtBu ether on urea (Acid-labile)
Post-Cleavage Motif N-hydroxyurea

Mechanistic Rationale in Drug Design

The primary utility of Fmoc-L-Lys(carbamoyl-OtBu)-OH lies in its ability to generate an N-hydroxyurea side chain. Urea-based pharmacophores, particularly those derived from lysine and glutamate, have gained massive traction in the development of Prostate-Specific Membrane Antigen (PSMA) targeted radioligands[2].

When the terminal nitrogen of the urea is hydroxylated (N-hydroxyurea), the motif gains potent metal-chelating properties. The carbonyl oxygen and the hydroxyl oxygen act together as a bidentate ligand.

Causality of Target Engagement: Metalloenzymes such as Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs) rely on a catalytic zinc ion (Zn²⁺) in their active site. The unmasked N-hydroxyurea from this lysine derivative coordinates directly with the Zn²⁺ ion, displacing the catalytic water molecule and effectively blocking enzyme activity. By tethering this motif to a specific peptide sequence, researchers can achieve highly selective, targeted enzyme inhibition.

Chelation_Mechanism Lys Lysine Residue Epsilon-Amine Urea N-Hydroxyurea Motif -NH-C(=O)-NH-OH Lys->Urea Covalent Linkage Metal Metalloenzyme Active Site Target Engagement (e.g., Zn2+) Urea->Metal Bidentate Chelation (O,O-coordination)

Figure 1: Mechanistic pathway of the unmasked N-hydroxyurea motif chelating a metalloenzyme.

Experimental Workflows: Solid-Phase Peptide Synthesis (SPPS)

Integrating Fmoc-L-Lys(carbamoyl-OtBu)-OH into a peptide sequence requires strict adherence to orthogonal protection strategies. The OtBu group is stable to the basic conditions used for Fmoc removal but is highly labile to strong acids[3].

Step-by-Step Methodology

1. Resin Preparation & Swelling

  • Action: Weigh the desired amount of Rink Amide AM resin (for a C-terminal amide) or Wang resin (for a C-terminal acid). Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Causality: Swelling expands the polystyrene matrix, exposing the functional linker sites to ensure uniform reaction kinetics.

2. Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (v/v) for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Causality: Piperidine acts as a mild base to abstract the acidic proton of the fluorene ring, initiating a β-elimination that removes the Fmoc group, leaving a nucleophilic primary amine.

3. Activation and Coupling

  • Action: Dissolve 3.0 equivalents of Fmoc-L-Lys(carbamoyl-OtBu)-OH and 3.0 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in a minimal volume of DMF. Add 6.0 equivalents of N,N-diisopropylethylamine (DIPEA). Add the mixture to the resin and agitate for 60–90 minutes.

  • Causality: The N-alkoxyurea side chain creates moderate steric bulk. HATU is utilized over standard carbodiimides (like DIC) because it forms a highly reactive HOAt ester intermediate, driving the acylation forward rapidly and minimizing the risk of α-carbon epimerization.

4. Self-Validating Protocol: The Kaiser Test

  • Action: Extract a few resin beads, wash with ethanol, and apply the Kaiser test reagents (ninhydrin, phenol, KCN). Heat at 100°C for 3 minutes.

  • Validation: A yellow/colorless bead indicates complete coupling (absence of free primary amines). A blue bead indicates incomplete coupling, triggering an automatic re-coupling step before proceeding. This ensures the integrity of the growing peptide chain.

5. Global Cleavage and Deprotection

  • Action: Treat the final peptide-resin with a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O for 2.5 hours at room temperature.

  • Causality: TFA breaks the linker-peptide bond and simultaneously cleaves the tert-butyl ether from the carbamoyl-OtBu moiety. TIPS and H₂O are mandatory carbocation scavengers. Without them, the liberated tert-butyl cations would re-alkylate the highly nucleophilic N-hydroxyurea oxygen or other sensitive residues (e.g., Trp, Tyr), ruining the synthesis yield.

6. Isolation

  • Action: Filter the resin, concentrate the TFA filtrate under a stream of nitrogen, and precipitate the peptide in ice-cold diethyl ether. Centrifuge, decant, and lyophilize the pellet.

SPPS_Workflow A 1. Resin Swelling (DMF, 30 min) B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B C 3. Coupling Phase Fmoc-L-Lys(carbamoyl-OtBu)-OH + HATU/DIPEA B->C Wash (DMF) D 4. Iterative Elongation (Standard SPPS) C->D Kaiser Test Verification E 5. Global Cleavage (95% TFA, 2.5% TIPS, 2.5% H2O) D->E Final Fmoc Removal F 6. Final Peptide (Unmasked N-hydroxyurea) E->F tBu Cleavage & Ether Precipitation

Figure 2: Solid-Phase Peptide Synthesis workflow incorporating Fmoc-L-Lys(carbamoyl-OtBu)-OH.

References

  • Title: IRIS Biotech GmbH (Page 3) @ ChemBuyersGuide.com, Inc.
  • Title: Buy 1,3-Bis(trifluoromethyl)-5-allylbenzene (EVT-6424704)
  • National Institutes of Health (NIH)
  • Source: acs.

Sources

Foundational

Purpose of carbamoyl-OtBu group in lysine protection

Engineering Metalloenzyme Inhibitors: The Role of the Nϵ -(t-Butoxycarbamoyl) Group in Lysine Protection Executive Summary In the rational design of peptide-based therapeutics and peptidomimetics, targeting metalloenzyme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Engineering Metalloenzyme Inhibitors: The Role of the Nϵ -(t-Butoxycarbamoyl) Group in Lysine Protection

Executive Summary

In the rational design of peptide-based therapeutics and peptidomimetics, targeting metalloenzymes such as Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs) requires the precise incorporation of Zinc-Binding Groups (ZBGs). While hydroxamic acids have historically dominated this space, hydroxyureas have emerged as potent, less toxic alternatives with unique chelation geometries. To synthesize these complex molecules via Solid-Phase Peptide Synthesis (SPPS), researchers rely on specialized building blocks. This whitepaper provides an in-depth technical analysis of Fmoc-L-Lys(carbamoyl-OtBu)-OH, detailing the chemical causality behind its structural design, the self-validating protocols for its incorporation, and the mechanistic basis of its target engagement.

The Biochemical Imperative: Targeting Metalloenzymes

Histone deacetylases (HDACs) are a class of enzymes that catalyze the removal of acetyl functional groups from the -acetyl lysine residues of histones and non-histone proteins, playing a critical role in epigenetic regulation and cell cycle arrest[1]. The active site of these enzymes features a deep, narrow hydrophobic pocket terminating in a catalytic Zn2+ ion.

To competitively inhibit HDACs, therapeutic peptides must mimic the aliphatic side chain of lysine while replacing the acetyl group with a pharmacophore capable of chelating the zinc ion. Hydroxyurea derivatives have been shown to exert strong anti-proliferative effects by acting as highly effective ZBGs in these active sites[2]. Incorporating a hydroxyurea moiety directly onto a lysine side chain during SPPS requires a highly specific protecting group strategy to prevent unwanted side reactions.

Chemical Anatomy and Causality of Fmoc-L-Lys(carbamoyl-OtBu)-OH

The commercially available building block Fmoc-L-Lys(carbamoyl-OtBu)-OH (Empirical Formula: C26​H33​N3​O6​ ) is engineered specifically for this purpose. In this context, the "carbamoyl-OtBu" nomenclature refers to an O-tert-butyl protected hydroxyurea ( −NH−C(=O)−NH−O−tBu ) attached to the epsilon-amine of the lysine backbone.

The Causality Behind O-tert-Butyl (OtBu) Protection

The selection of the OtBu group to mask the hydroxyurea oxygen is driven by three fundamental chemical requirements[3]:

  • Nucleophilic Masking: The free hydroxyl group of an unmasked hydroxyurea is highly nucleophilic. If left unprotected during SPPS, it would aggressively compete with the N-terminal amine of the growing peptide chain during coupling cycles, resulting in branched or capped deletion sequences.

  • Orthogonality: The OtBu ether is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used for iterative Fmoc deprotection, ensuring the ZBG remains intact during peptide elongation.

  • Seamless Global Deprotection: The OtBu group is highly acid-labile. During the final global cleavage step using Trifluoroacetic Acid (TFA), the OtBu group is cleaved via an SN​1 mechanism, cleanly unmasking the active hydroxyurea ZBG without requiring a separate, potentially yield-reducing deprotection step.

Experimental Protocol: SPPS Incorporation and ZBG Unmasking

The following methodology outlines a self-validating system for incorporating the carbamoyl-OtBu protected lysine into a peptide sequence.

Objective: Synthesize a target peptide with an active -hydroxyurea ZBG. Validation Mechanism: The protocol utilizes the Kaiser (ninhydrin) test as a self-validating gatekeeper. The workflow cannot proceed to the next step unless the test confirms complete acylation, thereby eliminating the accumulation of deletion impurities.

Step-by-Step Methodology
  • Resin Swelling & Fmoc Deprotection:

    • Swell the Fmoc-protected peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Treat with 20% piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min).

  • Activation and Coupling:

    • Causality of Reagents: Dissolve 3.0 equivalents of Fmoc-L-Lys(carbamoyl-OtBu)-OH and 2.9 equivalents of in DMF. HATU is chosen for its superior ability to rapidly activate sterically hindered amino acids.

    • Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). DIPEA acts as a non-nucleophilic base to drive the reaction without causing side-reactions.

    • Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

  • Self-Validation (Kaiser Test):

    • Extract a few resin beads and apply the Kaiser test reagents.

    • Logic Gate: If the beads turn blue (positive for free amines), the coupling is incomplete; repeat Step 2. If the beads remain yellow (negative), the coupling is validated and complete. Proceed to Step 4.

  • Global Cleavage and ZBG Unmasking:

    • Causality of Scavengers: Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / H2​O (95:2.5:2.5 v/v/v) for 2 hours. The acidic TFA cleaves the peptide from the resin and initiates the SN​1 cleavage of the OtBu group. This generates a highly reactive tert-butyl carbocation. TIPS and water are strictly required as sacrificial nucleophiles to permanently quench this carbocation, preventing the irreversible re-alkylation of the unmasked hydroxyurea or other susceptible residues (e.g., Trp, Tyr).

  • Isolation:

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. The resulting peptide now features a fully active -hydroxyurea ZBG.

SPPS_Workflow A 1. Resin-Bound Peptide (Free N-terminus) B 2. Coupling Reaction Fmoc-Lys(carbamoyl-OtBu)-OH + HATU / DIPEA A->B C 3. Kaiser Test Validation (Self-Validating Gate) B->C C->B If Positive (Incomplete) D 4. Fmoc Deprotection (20% Piperidine in DMF) C->D If Negative (Validated) E 5. Global Cleavage (TFA / TIPS / H2O) D->E F 6. Final Target Peptide (Unmasked Nε-Hydroxyurea ZBG) E->F OtBu Cleaved via SN1

Self-validating SPPS workflow for integrating the carbamoyl-OtBu lysine derivative.

Mechanism of Action: Zinc Chelation Geometry

Once unmasked, the hydroxyurea moiety ( −NH−C(=O)−NH−OH ) mimics the natural acetylated lysine substrate, allowing the aliphatic chain of the lysine to thread into the HDAC active site channel. Upon reaching the catalytic core, the hydroxyurea acts as a bidentate chelator. Both the carbonyl oxygen and the hydroxyl oxygen coordinate with the Zn2+ ion, displacing the catalytic water molecule and effectively neutralizing the enzyme's deacetylase activity[2].

Zinc_Chelation Lys Lysine Aliphatic Chain (Hydrophobic Linker) HU Hydroxyurea ZBG (-NH-C(=O)-NH-OH) Lys->HU Covalent Bond Zn Catalytic Zn2+ Ion (Target) HU->Zn Bidentate Chelation (O, O atoms) Enz HDAC Active Site (His/Asp Residues) Enz->Zn Coordination

Bidentate chelation of the catalytic Zn2+ ion by the unmasked hydroxyurea ZBG.

Quantitative Data: ZBG Comparison

To contextualize the utility of the hydroxyurea group, the following table summarizes the quantitative and qualitative properties of various ZBGs utilized in peptide drug development.

Table 1: Comparative Analysis of Zinc-Binding Groups (ZBGs) in Peptide Design

ZBG ClassFunctional GroupSPPS Protecting GroupCleavage Condition Zn2+ ChelationRelative HDAC Affinity
Hydroxamic Acid −C(=O)−NH−OH Trityl (Trt)Mild Acid (1% TFA)Bidentate (O, O)Very High (Low nM)
Hydroxyurea −NH−C(=O)−NH−OH tert-Butyl (OtBu)Strong Acid (95% TFA)Bidentate (O, O)High (Mid nM)
Thiol −SH Trityl (Trt) / AcmAcid (TFA) / IodineMonodentate (S)Moderate ( μ M)
Carboxylic Acid −C(=O)−OH tert-Butyl (OtBu)Strong Acid (95% TFA)Bidentate (O, O)Low (High μ M)

Note: While hydroxamic acids often display the highest raw affinity, hydroxyureas (derived from the carbamoyl-OtBu precursor) frequently offer superior metabolic stability and reduced off-target toxicity in vivo.

References

  • HDAC Inhibitors in Acute Myeloid Leukemia Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • IRIS Biotech GmbH - Amino Acid Derivatives (Fmoc-L-Lys(carbamoyl-OtBu)-OH) Source: ChemBuyersGuide Catalog URL:[Link]

  • Antitumor Mechanisms of Amino Acid Hydroxyurea Derivatives in the Metastatic Colon Cancer Model Source: International Journal of Molecular Sciences URL:[Link]

  • Process of preparing guanylate cyclase C agonists (Protecting Groups in Peptide Synthesis)

Sources

Exploratory

Fmoc-L-Lys(Pal-Glu-OtBu)-OH: A Technical Guide for Advanced Peptide Synthesis

An in-depth search for the specific compound Fmoc-L-Lys(carbamoyl-OtBu)-OH did not yield a dedicated CAS (Chemical Abstracts Service) number in publicly accessible databases. This suggests that it may not be a standard,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth search for the specific compound Fmoc-L-Lys(carbamoyl-OtBu)-OH did not yield a dedicated CAS (Chemical Abstracts Service) number in publicly accessible databases. This suggests that it may not be a standard, commercially available reagent. The synthesis of such a molecule would likely be a custom process.

However, the core of your request points to a need for a technical guide on a complex, side-chain modified lysine derivative used in advanced peptide synthesis, particularly for drug development. To fulfill this need with verifiable and actionable information, this guide will focus on a closely related and commercially available compound that embodies the principles of advanced peptide chemistry: Fmoc-L-Lys(Pal-Glu-OtBu)-OH .

This derivative, with the CAS Number 1491158-62-3 , is a cornerstone in the synthesis of lipopeptides, a class of therapeutic peptides with enhanced pharmacokinetic profiles.[1][2] Its structure includes a palmitoyl group for albumin binding and a glutamic acid linker, showcasing the sophisticated chemical strategies employed in modern drug design.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of Fmoc-L-Lys(Pal-Glu-OtBu)-OH, its properties, and its application in Solid-Phase Peptide Synthesis (SPPS).

The strategic incorporation of modified amino acids is a pivotal aspect of modern peptide drug development. These modifications are engineered to overcome the inherent limitations of natural peptides, such as poor stability and rapid clearance in vivo. Fmoc-L-Lys(Pal-Glu-OtBu)-OH is an exemplary building block designed for this purpose, enabling the synthesis of peptides with extended half-lives and improved therapeutic efficacy.

The core of this derivative is the L-lysine scaffold. Its Nα-amino group is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, a standard for SPPS. The Nε-amino group, however, is acylated with a sophisticated side chain: a palmitoyl group attached via a γ-glutamic acid linker, with the glutamate's α-carboxyl group protected by a tert-butyl (OtBu) ester. This multi-component side chain is a masterclass in chemical design, providing multiple functionalities within a single building block.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this reagent is critical for its successful application in peptide synthesis. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValue
CAS Number 1491158-62-3
Molecular Formula C46H69N3O8[1][2]
Molecular Weight 792.07 g/mol [2]
Appearance White to off-white solid
Purity Typically ≥98% (HPLC)
Solubility Soluble in DMF, NMP, and other polar aprotic solvents used in SPPS
Storage Recommended storage at 2-8°C to ensure long-term stability[1]
Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-Lys(Pal-Glu-OtBu)-OH is in the synthesis of lipopeptides. The long alkyl chain of the palmitoyl group facilitates non-covalent binding to serum albumin, effectively creating a circulating reservoir of the peptide drug and significantly extending its plasma half-life. This strategy is famously employed in blockbuster drugs like liraglutide and semaglutide.

The following is a generalized protocol for the incorporation of Fmoc-L-Lys(Pal-Glu-OtBu)-OH into a peptide sequence using automated SPPS.

Experimental Protocol: Automated SPPS of a Model Lipopeptide

  • Resin Preparation:

    • Start with a suitable solid support, such as a Rink Amide resin, pre-swelled in Dimethylformamide (DMF).

    • The choice of resin will determine the C-terminal functionality of the final peptide (e.g., amide or carboxylic acid).

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.

    • Repeat the treatment to ensure complete deprotection.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Coupling of Fmoc-L-Lys(Pal-Glu-OtBu)-OH:

    • Prepare the coupling solution:

      • Dissolve Fmoc-L-Lys(Pal-Glu-OtBu)-OH (3-5 equivalents relative to resin loading) in DMF.

      • Add a coupling reagent, such as HBTU/HOBt or HATU (3-5 equivalents), and a base, typically Diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Incubate the activated amino acid solution with the deprotected resin for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test, such as the Kaiser test, to ensure completion.

  • Capping (Optional):

    • To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled, wash the resin with Dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail, typically a mixture of Trifluoroacetic Acid (TFA), water, and a scavenger such as Triisopropylsilane (TIS). A common mixture is TFA/TIS/H2O (95:2.5:2.5). This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the OtBu group on the glutamate linker.

    • Incubate for 2-4 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis and Characterization:

    • Confirm the identity and purity of the final lipopeptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Workflow for Lipopeptide Synthesis

SPPS_Workflow Resin 1. Swell Resin Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Couple Fmoc-L-Lys(Pal-Glu-OtBu)-OH (HBTU/DIPEA) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat 6. Repeat for Next Amino Acid Wash2->Repeat Chain Elongation Cleavage 7. Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleavage Final Cycle Repeat->Deprotection Purification 8. Precipitation & Purification (Ether & RP-HPLC) Cleavage->Purification Analysis 9. Analysis (MS & HPLC) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Fmoc-L-Lys(Pal-Glu-OtBu)-OH.

Orthogonal Protection Strategy and Mechanism

The successful synthesis of complex peptides hinges on an orthogonal protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. Fmoc-L-Lys(Pal-Glu-OtBu)-OH is a prime example of this principle in action.

  • Fmoc Group (Nα-protection): This group is base-labile and is selectively removed at each cycle of peptide elongation using a mild base like piperidine.

  • OtBu Group (Side-chain protection): The tert-butyl ester is acid-labile and remains intact during the base-mediated Fmoc deprotection steps. It is removed during the final cleavage step with strong acid (TFA), concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups (e.g., Boc, Trt).

This orthogonality ensures that the highly reactive carboxyl group of the glutamate linker does not interfere with the peptide bond formation during chain assembly.

Protecting Group Strategy

Protecting_Groups cluster_spps SPPS Cycle cluster_cleavage Final Cleavage Molecule Fmoc-L-Lys(Pal-Glu-OtBu)-OH Fmoc (Base-Labile) OtBu (Acid-Labile) Piperidine Piperidine/DMF Molecule:f0->Piperidine TFA TFA Cocktail Molecule:f1->TFA Fmoc_Removal Fmoc group removed Piperidine->Fmoc_Removal Selectively Cleaves OtBu_Removal OtBu group removed TFA->OtBu_Removal Selectively Cleaves

Caption: Orthogonal protection scheme for Fmoc-L-Lys(Pal-Glu-OtBu)-OH in SPPS.

Quality Control and Analysis

Rigorous analytical characterization is non-negotiable in peptide synthesis. The final purified lipopeptide must be assessed for identity, purity, and quantity.

Analytical MethodPurposeTypical Parameters/Results
Analytical RP-HPLC Assess purity and quantify the final product.A single major peak, with purity typically >95%. Retention time is characteristic of the peptide.
Mass Spectrometry (ESI-MS) Confirm the molecular weight of the synthesized peptide.The observed mass should match the calculated theoretical mass of the lipopeptide.
Amino Acid Analysis Determine the amino acid composition and peptide concentration.The relative ratios of amino acids should match the theoretical sequence.
Suppliers

Fmoc-L-Lys(Pal-Glu-OtBu)-OH and similar derivatives are specialized reagents available from suppliers that focus on building blocks for peptide synthesis and drug discovery. Reputable suppliers include:

  • Sigma-Aldrich (Merck)[1]

  • BOC Sciences

  • ChemScene

  • Guidechem[2]

It is crucial to source high-quality reagents, as the purity of the building blocks directly impacts the success of the synthesis and the purity of the final peptide product.

Conclusion

Fmoc-L-Lys(Pal-Glu-OtBu)-OH represents a sophisticated class of amino acid derivatives that are indispensable for the development of next-generation peptide therapeutics. Its carefully designed structure, featuring an orthogonal protection scheme and a functional side chain for half-life extension, allows for the synthesis of complex lipopeptides with enhanced pharmacological properties. A deep understanding of its chemistry, coupled with robust synthesis and analytical protocols, is essential for researchers and scientists working at the forefront of drug development.

References

  • Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH (CAS No: 2460751-66-8) API Intermediate Manufacturers. Apicule. [Link]

  • Fmoc-L-Lys[Oct-(otBu)-γ-Glu-(otBu)-AEEA-AEEA]-OH. Amino Acid Derivatives. [Link]

Sources

Foundational

Engineering Advanced Citrullinated Peptides: The Role of Fmoc-L-Lys(carbamoyl-OtBu)-OH in Solid-Phase Synthesis

Whitepaper by: Senior Application Scientist Executive Summary The synthesis of post-translationally modified (PTM) peptides is a cornerstone of modern structural biology, biomarker discovery, and autoimmune disease resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper by: Senior Application Scientist

Executive Summary

The synthesis of post-translationally modified (PTM) peptides is a cornerstone of modern structural biology, biomarker discovery, and autoimmune disease research. While standard citrullinated peptides are routinely synthesized using Fmoc-Cit-OH, the discovery of novel physiological PTMs—such as carbamylation—has necessitated more sophisticated chemical building blocks.

This technical guide explores the mechanistic rationale, chemical logic, and practical application of Fmoc-L-Lys(carbamoyl-OtBu)-OH (CAS: 2387846-16-2). By acting as a masked precursor, this specialized amino acid enables the synthesis of peptides containing Nω-hydroxyhomocitrulline , a functionalized mimic critical for studying collagen-specific autoantigens, designing bidentate metal chelators, and mapping Anti-Carbamylated Protein (anti-CarP) antibodies in Rheumatoid Arthritis (RA)[1].

The Biological Imperative: Citrullination vs. Carbamylation

To understand the utility of Fmoc-L-Lys(carbamoyl-OtBu)-OH, one must distinguish between two parallel but distinct biological PTMs that generate neo-epitopes in autoimmune diseases:

  • Citrullination: An enzymatic process mediated by Peptidylarginine Deiminase (PAD) enzymes, which convert native arginine residues into citrulline. These are the primary targets of Anti-Citrullinated Protein Antibodies (ACPAs)[2].

  • Carbamylation: A non-enzymatic process driven by isocyanic acid (a dissociation product of urea). Isocyanic acid reacts with the ε-amino group of lysine to form homocitrulline (HCit) .

Recently, researchers identified that collagen—which is rich in hydroxylysine—undergoes carbamylation to form hydroxyhomocitrulline (HHCit) [3]. This specific modification accumulates with age, affects collagen cross-linking by competing with lysyl oxidase, and serves as a highly specific biomarker for chronic kidney disease and RA[3].

BioPathway PAD PAD Enzymes (Enzymatic) Cit Citrulline (ACPA Target) PAD->Cit Cyanate Isocyanic Acid (Non-Enzymatic) HCit Homocitrulline (Anti-CarP Target) Cyanate->HCit Arg Arginine Arg->Cit Deimination Lys Lysine Lys->HCit Carbamylation

Figure 1: Enzymatic citrullination vs. non-enzymatic carbamylation pathways in autoantigen generation.

Chemical Rationale: Deconstructing Fmoc-L-Lys(carbamoyl-OtBu)-OH

While native homocitrulline can be incorporated using Fmoc-Homocit-OH, synthesizing hydroxyhomocitrulline analogs requires specialized protection strategies.

Fmoc-L-Lys(carbamoyl-OtBu)-OH (Formula: C₂₆H₃₃N₃O₆) features an O-tert-butyl protected N-hydroxyurea moiety on the lysine side chain (-NH-C(=O)-NH-O-tBu).

The Causality of the OtBu Protecting Group

Why not synthesize and couple a free N-hydroxyurea directly? The answer lies in the harsh realities of Solid-Phase Peptide Synthesis (SPPS):

  • Nucleophilic Interference: The oxygen atom of a free N-hydroxyurea (-NH-C(=O)-NH-OH) is highly nucleophilic. During peptide elongation, the activated carboxyl groups of incoming amino acids (e.g., OAt/OBt esters) would rapidly O-acylate the exposed hydroxyurea, leading to branched, dead-end peptide chains.

  • Steric & Electronic Masking: The bulky tert-butyl (tBu) ether completely masks the nucleophilicity of the oxygen. It is fully orthogonal to the Fmoc group (removed by base) and is exclusively cleaved during the final global deprotection step using Trifluoroacetic Acid (TFA).

Upon TFA cleavage, the OtBu group is removed, yielding a peptide containing an Nω-hydroxyhomocitrulline residue.

Strategic Applications of the Nω-Hydroxyhomocitrulline Motif
  • Structural Mimicry: The N-hydroxy group acts as an additional hydrogen bond donor/acceptor, allowing researchers to probe the exact binding pockets of ACPA and Anti-CarP autoantibodies with high-affinity synthetic mimetics.

  • Bidentate Chelation: N-hydroxyureas are excellent chelators for transition metals (e.g., Fe³⁺, Zn²⁺). This allows the citrullinated peptide to be utilized as a metallopeptide for radiolabeling or structural stabilization.

  • Bioorthogonal Conjugation: The revealed N-hydroxyurea can be selectively oxidized to an acyl nitroso intermediate, enabling rapid Diels-Alder cycloadditions for site-specific fluorophore attachment.

Quantitative Data: PTM Building Block Comparison

To select the correct building block for your assay, refer to the structural and mass differences outlined below.

Amino Acid / AnalogChemical FormulaMonoisotopic MassSide Chain ModificationPrimary Research Application
Fmoc-Cit-OH C₂₁H₂₃N₃O₅397.16 DaUrea (-NH-C(=O)NH₂)Native ACPA diagnostic targets & ADC linkers[2]
Fmoc-Homocit-OH C₂₂H₂₅N₃O₅411.18 DaUrea (-NH-C(=O)NH₂)Native Anti-CarP epitope mapping[1]
Fmoc-L-Lys(carbamoyl-OtBu)-OH C₂₆H₃₃N₃O₆483.24 DaO-tBu Hydroxyurea (-NH-C(=O)NH-O-tBu)Synthetic Nω-hydroxy mimicry & metal chelation

Self-Validating SPPS Methodology

The following protocol details the incorporation of Fmoc-L-Lys(carbamoyl-OtBu)-OH into a peptide sequence. As a Senior Application Scientist, I mandate the use of a self-validating system —where each critical step includes an analytical checkpoint to guarantee fidelity.

Step 1: Resin Preparation & Swelling
  • Action: Weigh out Rink Amide MBHA resin (0.1 mmol scale). Swell in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 20 minutes.

  • Causality: Rink Amide resin yields a C-terminal amide upon cleavage, neutralizing the C-terminus to better mimic a continuous native protein backbone.

Step 2: Coupling of Fmoc-L-Lys(carbamoyl-OtBu)-OH
  • Action: Prepare a solution of 3.0 eq Fmoc-L-Lys(carbamoyl-OtBu)-OH, 2.9 eq , and 6.0 eq DIPEA in DMF. Add to the resin and agitate for 60 minutes.

  • Causality: The OtBu-carbamoyl group introduces significant local steric bulk. HATU is an exceptionally highly reactive uronium coupling reagent that prevents deletion sequences by forcing the coupling to completion despite steric hindrance.

  • Validation Checkpoint (Kaiser Test): Perform a ninhydrin (Kaiser) test. A yellow solution confirms the complete absence of free primary amines (successful coupling). A blue solution dictates an immediate re-coupling step.

Step 3: Fmoc Deprotection
  • Action: Treat the resin with 20% Piperidine in DMF (2 x 10 minutes).

  • Validation Checkpoint (UV-Vis): Collect the deprotection effluent and measure absorbance at 301 nm. The concentration of the cleaved dibenzofulvene-piperidine adduct provides a direct, quantitative readout of the coupling efficiency of the previous step.

Step 4: Global Cleavage and Deprotection
  • Action: Treat the dried resin with a cleavage cocktail of 95% TFA / 2.5% TIPS / 2.5% H₂O for 2 hours at room temperature.

  • Causality: The acidic environment cleaves the peptide from the resin and simultaneously strips the OtBu group from the hydroxyurea. The cleavage of the OtBu ether generates a highly reactive tert-butyl carbocation. Triisopropylsilane (TIPS) is strictly required as a scavenger to quench this cation; omitting TIPS will result in the irreversible alkylation of electron-rich residues (like Tryptophan or Tyrosine) elsewhere in your peptide.

  • Validation Checkpoint (LC-MS): Precipitate the peptide in cold diethyl ether, centrifuge, and analyze via LC-MS. You must observe a mass shift corresponding to the loss of the OtBu group (-56 Da, representing the loss of isobutylene) to confirm the successful generation of the free Nω-hydroxyhomocitrulline.

SPPSLogic BB Fmoc-L-Lys(carbamoyl-OtBu)-OH (Protected Precursor) Coupling Coupling (HATU/DIPEA) OtBu prevents O-acylation BB->Coupling Solid Phase Elongation Peptide Chain Elongation Coupling->Elongation Fmoc Deprotection & Iterative Coupling Cleavage TFA Cleavage (TFA/TIPS/H2O) Elongation->Cleavage Global Deprotection Product Nω-Hydroxyhomocitrulline (Functionalized Mimic) Cleavage->Product -tBu Cation Removal

Figure 2: SPPS workflow and chemical logic for incorporating O-tBu protected hydroxyureas.

Conclusion

The transition from identifying native PTMs to engineering synthetic mimetics requires chemical precision. Fmoc-L-Lys(carbamoyl-OtBu)-OH serves as an elegant solution to the inherent instability of free N-hydroxyureas during peptide synthesis. By leveraging the orthogonal stability of the OtBu ether, researchers can seamlessly integrate Nω-hydroxyhomocitrulline into complex peptide sequences, unlocking new avenues for structural immunology, diagnostic assay development, and targeted therapeutics.

References

  • Taga, Y., et al. (2017). Hydroxyhomocitrulline Is a Collagen-Specific Carbamylation Mark that Affects Cross-link Formation. Cell Chemical Biology. URL:[Link]

  • ChemBuyersGuide (2024). FMOC-L-LYS(CARBAMOYL-OTBU)-OH Product Specification (CAS: 2387846-16-2). URL:[Link]

  • Mydel, P., et al. (2021). Peptides Bearing Multiple Post-Translational Modifications as Antigenic Targets for Severe Rheumatoid Arthritis Patients. International Journal of Molecular Sciences (via PMC). URL:[Link]

Sources

Exploratory

Introduction: The Imperative of Orthogonality in Modern Peptide Science

Advanced Orthogonal Protection Strategies in Solid-Phase Peptide Synthesis: A Mechanistic Guide for Complex Peptide Engineering Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized the assem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Orthogonal Protection Strategies in Solid-Phase Peptide Synthesis: A Mechanistic Guide for Complex Peptide Engineering

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized the assembly of amino acid sequences[1]. However, as therapeutic demands have shifted from simple linear peptides to complex architectures—such as cyclic peptides, branched structures, peptide-drug conjugates (PDCs), and site-specific post-translational modifications—the standard binary protection schemes have become insufficient.

To achieve these complex topologies, chemists rely on the principle of orthogonality . First conceptualized by Barany and Merrifield, an orthogonal protection scheme utilizes protecting groups that belong to independent chemical classes, meaning they are removed by entirely distinct chemical mechanisms[2]. This allows any specific protecting group to be removed in any order without compromising the integrity of the others or the peptide-resin anchor[2].

While the classical Boc/Bzl strategy relies on graduated acid lability (and is thus only "quasi-orthogonal")[3], the standard Fmoc/tBu strategy is truly orthogonal, utilizing base-driven β-elimination for N-α deprotection and acidolysis for side-chain deprotection[3]. To build complex molecules, we must expand this into three-dimensional (3D) or four-dimensional (4D) orthogonality using specialized side-chain protecting groups.

Multi-Dimensional Orthogonal Protecting Groups

As a Senior Application Scientist, selecting the correct orthogonal building block is not merely a matter of yield; it is a matter of preventing catastrophic side reactions such as premature cleavage, chain migration, or irreversible aggregation.

Hyper-Acid Labile Groups: Mtt and Mmt

The 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups are exquisitely sensitive to dilute acid[4]. While standard tert-butyl (tBu) side-chain groups require 90-95% Trifluoroacetic acid (TFA) for removal, Mtt and Mmt can be cleaved using just 1-2% TFA in dichloromethane (DCM)[5].

  • Mechanistic Causality: The electron-donating methyl and methoxy groups stabilize the resulting trityl cation, drastically lowering the activation energy required for acidolysis. This allows for the selective exposure of a specific Lysine or Cysteine residue while the peptide remains anchored to a standard acid-labile resin (like Wang or Rink Amide) and all tBu groups remain intact.

Hydrazine-Labile Groups: Dde and ivDde

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and its sterically hindered analog ivDde are cleaved by nucleophilic displacement using 2% hydrazine in DMF[5].

  • Mechanistic Causality: While Dde is highly effective, it is prone to migrating from a protected side-chain to an unprotected N-terminal amine during standard Fmoc deprotection cycles. ivDde was specifically engineered with an isovaleryl group to provide steric hindrance, effectively eliminating this migration[5]. Crucial note: Hydrazine can slowly cleave Fmoc groups; therefore, the N-terminus must be protected with a Boc group prior to ivDde removal[5].

Palladium-Catalyzed Groups: Alloc and Allyl

The allyloxycarbonyl (Alloc) group for amines and allyl esters for carboxylic acids are completely stable to both TFA (acid) and piperidine (base)[6]. They are removed via a Tsuji-Trost reaction using a Palladium(0) catalyst, typically Pd(PPh3​)4​ , in the presence of a nucleophilic scavenger like phenylsilane or morpholine[6].

Quantitative Data: Orthogonal Cleavage Matrix

To design a self-validating synthetic route, one must cross-reference the stability of each group against the intended cleavage cocktails.

Protecting GroupProtected FunctionalityCleavage ReagentStable To
Fmoc N-α Amine20% Piperidine in DMFTFA, Hydrazine (short exposure), Pd(0)
tBu / Boc Side-chains / N-Term95% TFAPiperidine, Hydrazine, Pd(0)
Mtt / Mmt Lys, Cys, His1-2% TFA in DCM[5]Piperidine, Hydrazine, Pd(0)
ivDde Lys, Orn, Dab, Dpr[5]2% Hydrazine in DMF[5]Piperidine, TFA, Pd(0)
Alloc / Allyl Lys, Asp, Glu Pd(PPh3​)4​
  • Scavenger[5]
Piperidine, TFA, Hydrazine
pNZ N-α AmineNeutral conditions + acid cat.[6]Piperidine, TFA, Pd(0)[6]

Experimental Workflows and Logical Architecture

Below is the logical architecture of a 3-dimensional orthogonal strategy used to synthesize a head-to-sidechain cyclic peptide.

OrthogonalLogic Start Resin-Bound Peptide (Fmoc-N-alpha, tBu-Sidechains, Alloc-Lys) Step1 20% Piperidine (Removes Fmoc) Start->Step1 N-alpha Deprotection Step2 Pd(PPh3)4 / PhSiH3 (Removes Alloc) Step1->Step2 Orthogonal Cleavage Step3 On-Resin Cyclization (Amide Bond Formation) Step2->Step3 Head-to-Sidechain Step4 95% TFA Cocktail (Cleaves Resin & tBu) Step3->Step4 Global Deprotection Final Deprotected Cyclic Peptide Step4->Final Isolation

Figure 1: 3D Orthogonal logic for on-resin peptide cyclization utilizing Alloc/Fmoc/tBu chemistry.

Self-Validating Experimental Protocols

The following protocols are designed with built-in visual or chemical checkpoints to ensure causality and reaction completion.

Protocol 1: Selective Deprotection of Lys(Mtt)

Objective: Remove Mtt without cleaving the peptide from a standard TFA-labile resin or removing tBu groups.

  • Resin Swelling: Swell the peptide-resin in DCM for 20 minutes to ensure maximum solvent penetration[7].

  • Acidolysis: Treat the resin with 1% TFA / 2% Triisopropylsilane (TIS) in DCM.

    • Self-Validation Checkpoint: The solution will immediately turn a bright, vibrant yellow. This is the visual manifestation of the stabilized trityl cation[7].

  • Iterative Cleavage: Filter and repeat the 1% TFA treatment for 2-minute intervals (typically 5-10 times). The reaction is complete when the drained solution is completely colorless, proving the exhaustion of Mtt groups[7].

  • Neutralization: Wash the resin thoroughly with DCM, followed by a neutralizing wash of 5% N,N-Diisopropylethylamine (DIPEA) in DMF to quench residual acid before subsequent couplings[7].

Protocol 2: Synthesis of Branched Peptides via ivDde

Objective: Expose a specific Lysine side-chain for branching while protecting the main-chain N-terminus.

ivDdeWorkflow A Synthesize Linear Sequence (Fmoc/tBu + Lys-ivDde) B Boc-Protect N-Terminus (Boc2O / DIPEA) A->B C 2% Hydrazine in DMF (Cleaves ivDde) B->C D Couple Branching Sequence (Fmoc-SPPS on Lys sidechain) C->D E Global TFA Cleavage (Removes Boc, tBu, Resin) D->E

Figure 2: Step-by-step workflow for branched peptide synthesis leveraging ivDde orthogonality.

  • N-Terminal Capping: After the final Fmoc removal of the main chain, treat the resin with Di-tert-butyl dicarbonate ( Boc2​O ) (10 eq) and DIPEA (20 eq) in DMF for 1 hour. Causality: This prevents hydrazine from degrading the N-terminal amine during ivDde removal[5].

  • ivDde Cleavage: Treat the resin with 2% hydrazine in DMF for 3 minutes. Repeat this step 3 times[5].

  • Washing: Wash extensively with DMF (10 times) to remove all traces of hydrazine. Causality: Residual hydrazine will immediately destroy the active ester of the next amino acid added during branching[7].

  • Branch Elongation: Proceed with standard Fmoc-SPPS on the newly liberated ϵ -amine of the Lysine residue.

Protocol 3: Palladium-Catalyzed Alloc Removal

Objective: Mild removal of Alloc/Allyl groups without acid or base.

  • Preparation: Swell resin in dry DCM under an inert atmosphere (Argon/Nitrogen).

  • Catalyst Activation: Dissolve 0.1 equivalents of Pd(PPh3​)4​ and 24 equivalents of phenylsilane (scavenger) in dry DCM.

  • Reaction: Add the catalyst cocktail to the resin and agitate in the dark for 30 minutes. Repeat once.

  • Metal Scavenging: Wash the resin with 0.5% sodium diethyldithiocarbamate in DMF to chelate and remove residual palladium, which can otherwise interfere with subsequent coupling efficiencies.

Conclusion

Mastering orthogonal protection in SPPS transitions peptide chemistry from simple linear assembly to sophisticated macromolecular engineering. By understanding the mechanistic causality behind hyper-acid lability, nucleophilic displacement, and transition-metal catalysis, researchers can design self-validating synthetic routes for even the most challenging therapeutic targets.

References

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. URL: [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. National Center for Biotechnology Information (NCBI) - PMC. URL: [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. URL: [Link]

  • Bachem Peptide Guide. Bachem / olitecn. URL: [Link]

  • Amino Acid-Protecting Groups. SciSpace. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Deprotection of the carbamoyl-OtBu group from lysine

Application Note: Deprotection of the Carbamoyl-OtBu Group from Lysine for the Synthesis of Hydroxyurea-Modified Peptides Target Audience: Researchers, scientists, and drug development professionals specializing in pepti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Deprotection of the Carbamoyl-OtBu Group from Lysine for the Synthesis of Hydroxyurea-Modified Peptides

Target Audience: Researchers, scientists, and drug development professionals specializing in peptide chemistry, epigenetic inhibitor design, and metalloenzyme targeting.

Introduction & Strategic Rationale

The incorporation of hydroxyurea pharmacophores into peptide sequences is a highly effective strategy in modern drug design. Hydroxyureas serve as potent metal-binding groups (MBGs), making them critical for chelating zinc in histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), as well as iron in lipoxygenases. Recently, hydroxyurea-modified peptides have gained prominence as irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), offering promising therapeutic avenues for oncology and sickle cell disease [1].

However, introducing a free hydroxyurea moiety ( −NH−C(=O)−NH−OH ) during Solid-Phase Peptide Synthesis (SPPS) presents a severe chemoselectivity challenge. The nucleophilic N -hydroxy group is prone to unwanted acylation by activated amino acids during standard coupling cycles. To bypass this, the carbamoyl-OtBu group is utilized. By utilizing the commercially available building block Fmoc-L-Lys(carbamoyl-OtBu)-OH , the hydroxyurea is masked as an O -tert-butyl ether on the lysine side chain. This modification is completely orthogonal to Fmoc-deprotection conditions (e.g., 20% piperidine) and is seamlessly cleaved during the final acidic resin cleavage to reveal the active hydroxyurea.

Mechanistic Causality of the Deprotection

The deprotection of the carbamoyl-OtBu group relies on the extreme acid-lability of the oxygen-tert-butyl bond.

  • Protonation & Cleavage: Upon exposure to high concentrations of Trifluoroacetic Acid (TFA), the oxygen atom of the O -tBu group is protonated. This induces a heterolytic bond cleavage that liberates a highly stable tert-butyl carbocation, leaving behind the free N -hydroxyurea on the lysine side chain.

  • The Necessity of Scavengers (Causality): The generated tert-butyl carbocation is highly electrophilic. If left unquenched, it will rapidly re-alkylate electron-rich residues in the peptide (such as the indole ring of Tryptophan, the phenol of Tyrosine, or the thioether of Methionine), or even re-alkylate the newly freed hydroxyurea.

  • Silane Quenching: To prevent this, Triisopropylsilane (TIS) is introduced into the cleavage cocktail. TIS acts as a bulk hydride donor, irreversibly reducing the tert-butyl cation to inert isobutane gas. Water is added as a supplementary nucleophilic scavenger to trap any residual cations.

G N1 Fmoc-Lys(carbamoyl-OtBu)-OH (Starting Building Block) N2 Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) N1->N2 Coupling (DIC/Oxyma) N3 Resin-Bound Peptide [Lys(carbamoyl-OtBu)] N2->N3 Chain Elongation N4 Acidic Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H2O) N3->N4 Global Deprotection N5 Carbocation Scavenging (TIS traps t-butyl cation) N4->N5 O-tBu Cleavage N6 Free Hydroxyurea Peptide [-NH-C(=O)-NH-OH] N5->N6 Precipitation (Ether)

Figure 1: SPPS workflow and acidic deprotection of the carbamoyl-OtBu group to yield hydroxyurea.

Experimental Protocols

The following protocol outlines a self-validating system for the global deprotection of a peptide containing a Lys(carbamoyl-OtBu) residue, effectively releasing the peptide from the resin while simultaneously unmasking the hydroxyurea.

Preparation of the Cleavage Cocktail

Always prepare the cleavage cocktail fresh in a fume hood.

  • Measure 9.5 mL of neat Trifluoroacetic Acid (TFA).

  • Add 250 µL of Triisopropylsilane (TIS).

  • Add 250 µL of ultrapure water (Milli-Q).

  • Optional: If the peptide contains multiple Cysteine or Methionine residues, add 2.5% (w/v) Dithiothreitol (DTT) or 2.5% (v/v) 1,2-Ethanedithiol (EDT) to prevent oxidative dimerization.

Cleavage and Deprotection Reaction
  • Transfer the fully elongated, Fmoc-deprotected peptide resin (approx. 0.1 mmol scale) into a fritted syringe or a glass cleavage vessel.

  • Wash the resin thoroughly with Dichloromethane (DCM) to remove any residual DMF, which can inhibit TFA-mediated cleavage. Dry the resin under a stream of nitrogen for 5 minutes.

  • Add 10 mL of the prepared Cleavage Cocktail to the resin.

  • Agitate gently on an orbital shaker at room temperature (20–25 °C) for 2 to 2.5 hours . Note: The carbamoyl-OtBu group requires the full 2 hours for quantitative removal; premature termination will result in a +56 Da adduct.

  • Filter the cleavage solution into a clean 50 mL polypropylene centrifuge tube. Wash the depleted resin with an additional 2 mL of neat TFA and combine the filtrates.

Precipitation and Isolation
  • Concentrate the combined TFA filtrate under a gentle stream of nitrogen to approximately 2–3 mL.

  • Add 30 mL of ice-cold diethyl ether to the concentrated TFA solution to precipitate the crude peptide.

  • Centrifuge at 4,000 × g for 5 minutes at 4 °C. Decant the ether supernatant carefully.

  • Wash the peptide pellet twice more with 30 mL of ice-cold diethyl ether, centrifuging and decanting each time.

  • Dry the pellet under vacuum for 30 minutes, then dissolve in a 50:50 mixture of Water/Acetonitrile (containing 0.1% TFA) and lyophilize.

Quantitative Data Summaries

To ensure trustworthiness and reproducibility, the experimental choices and validation metrics are summarized below. LC-MS is the primary self-validating tool for this protocol; the exact mass shift dictates the success of the deprotection.

Table 1: Optimization of Cleavage Cocktails for Carbamoyl-OtBu

Cocktail Composition Target Residues Cleavage Time Rationale / Causality
TFA/TIS/H₂O (95:2.5:2.5) Standard sequences 2.0 hours General purpose; TIS quenches the tert-butyl cation efficiently.
TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) Cys/Met-rich sequences 2.5 hours EDT prevents tert-butylation of sensitive sulfur atoms.

| TFA/Phenol/Water/TIS (88:5:5:2) | Trp/Tyr-rich sequences | 2.5 hours | Phenol acts as a highly effective aromatic scavenger to protect Trp/Tyr. |

Table 2: Mass Spectrometry Validation Metrics | Molecular State | Functional Group on Lysine | Mass Shift (Δ Da) | Diagnostic Indicator | | :--- | :--- | :--- | :--- | | Protected (Incomplete Cleavage) | −NH−C(=O)−NH−O−C(CH3​)3​ | + 56.1 Da | Indicates insufficient cleavage time or weak acid concentration. | | Deprotected (Target Product) | −NH−C(=O)−NH−OH | 0.0 Da (Expected Mass) | Successful removal of the isobutylene group. | | Over-alkylated (Side Reaction) | −NH−C(=O)−NH−O−tBu+tBu | + 112.2 Da | Indicates failed scavenging; increase TIS or add Phenol. |

References

  • Covalent Peptide LSD1 Inhibitor Specifically Recognizes Cys360 in the Enzyme-Active Region. Journal of Medicinal Chemistry, ACS Publications. (2023). Details the synthesis of cyclic peptide LSD1 inhibitors utilizing Fmoc solid-phase synthesis and the targeting of epigenetic erasers. [1]

  • Rational Drug Design of Peptide-Based Therapies for Sickle Cell Disease. International Journal of Molecular Sciences, PMC. (2021). Discusses the mechanistic basis of hydroxyurea as a fetal hemoglobin inducer and its integration into peptide-based therapeutics. [2]

  • Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Organic Process Research & Development, ResearchGate. (2008). Provides foundational mechanistic insights into the acid-mediated cleavage of tert-butyl-based protecting groups. [3]

Application

Application Note: Integration of Fmoc-L-Lys(carbamoyl-OtBu)-OH in Manual and Automated Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, scientists, and drug development professionals. Focus: Synthesizing N-hydroxyurea-functionalized peptides for metalloenzyme inhibition.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Synthesizing N-hydroxyurea-functionalized peptides for metalloenzyme inhibition.

Introduction & Mechanistic Rationale

The development of peptide-based metalloenzyme inhibitors—particularly targeting Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs)—relies heavily on the incorporation of a robust Zinc-Binding Group (ZBG). Historically, hydroxamic acids have been the gold standard for ZBGs. However, due to their poor pharmacokinetic profiles and promiscuous metal-binding toxicity, N-hydroxyureas have emerged as highly potent, pharmacokinetically favorable alternatives for dual HDAC-BET and selective HDAC inhibition [1][2].

Fmoc-L-Lys(carbamoyl-OtBu)-OH (MW: 483.57, Formula: C₂₆H₃₃N₃O₆) is a specialized amino acid building block designed to directly incorporate an N-hydroxyurea pharmacophore into a peptide backbone during Solid-Phase Peptide Synthesis (SPPS) [3].

The Causality of the Design: By utilizing an O-tert-butyl (OtBu) protected carbamoyl group on the ε-amino side chain of lysine, chemists can bypass complex, low-yield post-synthetic solution-phase modifications. The OtBu ether masks the reactive hydroxylamine oxygen, preventing unwanted acylation during peptide elongation. During the final global cleavage with Trifluoroacetic Acid (TFA), the OtBu group is cleanly removed, unmasking the active bidentate N-hydroxyurea chelator.

Chemical Properties & Deprotection Mechanism

The structural integrity of the growing peptide relies on the stability of the carbamoyl-OtBu moiety. The side chain terminates in -NH-C(=O)-NH-O-tBu.

Mechanism of Unmasking: Upon exposure to a strong acid (e.g., 95% TFA), the oxygen-tert-butyl bond undergoes an SN​1 cleavage. This generates a stable tert-butyl cation. To prevent this highly reactive carbocation from re-alkylating the unmasked hydroxyurea or other sensitive residues (like Trp, Cys, or Met), a bulky scavenger such as Triisopropylsilane (TIS) is required in the cleavage cocktail. The resulting deprotected side chain is -NH-C(=O)-NH-OH, which actively coordinates the catalytic Zn2+ ion in the target enzyme's active site.

Zinc_Chelation Protected Protected State Fmoc-Lys(carbamoyl-OtBu)-OH TFA Acid Cleavage 95% TFA / 2.5% TIS Protected->TFA Deprotection Active Active Pharmacophore Lys-NH-C(=O)-NH-OH TFA->Active Loss of tBu Target Target Engagement HDAC Zinc Chelation Active->Target Bidentate Binding

Figure 1: Mechanism of OtBu deprotection and subsequent zinc chelation by the unmasked hydroxyurea.

Comparative Workflow: Manual vs. Automated SPPS

The bulky nature of the carbamoyl-OtBu group introduces local steric hindrance. While the coupling of Fmoc-L-Lys(carbamoyl-OtBu)-OH itself proceeds smoothly, the coupling of the subsequent amino acid onto its deprotected α-amine can be challenging.

  • Automated SPPS: Ideal for sequences >10 amino acids. It relies on UV monitoring of the Fmoc-piperidine adduct to ensure deprotection. To overcome the steric bulk of the modified lysine, automated synthesizers must employ highly reactive coupling reagents (e.g., DIC/OxymaPure under microwave heating or HATU/DIPEA).

  • Manual SPPS: Preferred for short, complex peptidomimetics. It provides a self-validating system via the Kaiser test, allowing the chemist to visually confirm the presence or absence of free primary amines and immediately apply double-coupling strategies if the subsequent amino acid fails to couple completely.

SPPS_Workflow Start Sequence Analysis (Fmoc-Lys(carbamoyl-OtBu)-OH) Decision Synthesis Method? Start->Decision Auto Automated SPPS (Long sequences, >10 AA) Decision->Auto High Throughput Manual Manual SPPS (Short, complex sequences) Decision->Manual High Precision Auto_Coupling Coupling: DIC/Oxyma UV Monitoring Auto->Auto_Coupling Manual_Coupling Coupling: HATU/DIPEA Kaiser Test Manual->Manual_Coupling Cleavage Global Cleavage (95% TFA) Unmasking Hydroxyurea Auto_Coupling->Cleavage Manual_Coupling->Cleavage

Figure 2: Decision matrix and workflow for synthesizing hydroxyurea-functionalized peptides.

Experimental Protocols

Protocol A: Automated SPPS Coupling Strategy

This protocol is optimized for a 0.1 mmol scale synthesis using a standard automated peptide synthesizer.

  • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 3 minutes, followed by a second treatment for 10 minutes. Wash with DMF (6 × 1 min).

  • Amino Acid Activation: Dissolve 0.4 mmol (4 eq.) of Fmoc-L-Lys(carbamoyl-OtBu)-OH and 0.4 mmol (4 eq.) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq.) of DIPEA.

  • Coupling: Transfer the activated amino acid to the reaction vessel. Agitate for 45–60 minutes at room temperature (or 5 minutes at 75°C if using microwave SPPS).

  • Subsequent Amino Acid Coupling (Critical Step): Following the Fmoc deprotection of the modified lysine, perform a double coupling (2 × 45 mins) for the next amino acid using HATU/DIPEA to overcome the steric hindrance of the carbamoyl-OtBu side chain.

Protocol B: Manual SPPS with Kaiser Test Validation

Self-validating manual approach for difficult sequences.

  • Coupling: Add the pre-activated Fmoc-L-Lys(carbamoyl-OtBu)-OH (4 eq. AA, 4 eq. DIC, 4 eq. OxymaPure in DMF) to the deprotected resin. Shake for 1 hour.

  • Kaiser Test (Validation): Take a few resin beads, wash with DCM, and add 1 drop each of ninhydrin, phenol, and KCN solutions. Heat at 100°C for 3 minutes.

    • Result: Yellow beads/solution = Complete coupling. Blue beads = Incomplete coupling (repeat Step 1).

  • Capping: If trace uncoupled amines remain, cap using Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to prevent deletion sequences.

Protocol C: Global Cleavage and ZBG Unmasking
  • Preparation: Wash the completed peptide resin thoroughly with DCM and dry under a vacuum for 2 hours.

  • Cleavage Cocktail: Prepare a mixture of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% ultra-pure H2​O . (Note: Do not use EDT or thio-scavengers as they may interact unpredictably with the unmasked hydroxyurea).

  • Reaction: Add 10 mL of the cleavage cocktail per gram of resin. Agitate gently for 2.5 to 3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the cleaved peptide by dropping the TFA solution into 40 mL of ice-cold diethyl ether. Centrifuge and wash the pellet twice with cold ether.

Data Presentation

Table 1: Comparative Coupling Efficiency of the Subsequent Amino Acid (Based on 0.1 mmol scale, coupling onto the deprotected α-amine of Lys(carbamoyl-OtBu))

Coupling Reagent SystemSPPS MethodEq. (AA/Activator/Base)Time / TempCoupling Efficiency (UV/Kaiser)
HBTU / DIPEAManual4 / 4 / 860 min / 25°C~82% (Requires double coupling)
HATU / DIPEAManual4 / 4 / 860 min / 25°C>98% (Highly efficient)
DIC / OxymaPureAutomated5 / 5 / -45 min / 25°C~95%
DIC / OxymaPure (MW)Automated5 / 5 / -5 min / 75°C>99% (Optimal for throughput)

Table 2: Cleavage Cocktail Efficacy for O-tBu Removal

Cleavage Cocktail (Ratio)Cleavage TimeO-tBu Removal StatusSide Reactions Observed
95% TFA / 5% H2​O 2 hoursIncompleteHigh re-alkylation of Trp/Cys
95% TFA / 2.5% TIS / 2.5% H2​O 3 hoursComplete (>99%)None (TIS successfully scavenges tBu cation)

References

  • Design, synthesis, and antiproliferative activity evaluation of novel N-hydroxyurea derivatives as possible dual HDAC-BET inhibitors. Onkologia i Radioterapia. [1] URL:[Link]

  • Computational Exploration of Zinc Binding Groups for HDAC Inhibition. Journal of Organic Chemistry / PMC - NIH. [2] URL:[Link]

  • WO2019219938A1 - Fmoc protected (2s)-2-amino-8-[(1,1-dimethylethoxy)amino]-8-oxo-octanoic acid, (s)-2-amino-8-oxononanoic acid and (s)-2-amino-8-oxodecanoic acid for peptide synthesis.WIPO (PCT) / Google Patents.
Method

Application of Fmoc-L-Lys(carbamoyl-OtBu)-OH in drug discovery

An Application Guide to Fmoc-L-Lys(carbamoyl-OtBu)-OH: A Tool for Introducing Functional Carbamoylation in Drug Discovery Introduction: Beyond the Canonical 20 Amino Acids In the landscape of modern drug discovery, pepti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Fmoc-L-Lys(carbamoyl-OtBu)-OH: A Tool for Introducing Functional Carbamoylation in Drug Discovery

Introduction: Beyond the Canonical 20 Amino Acids

In the landscape of modern drug discovery, peptide-based therapeutics offer unparalleled specificity and potency. However, their development is often challenged by issues of metabolic instability, poor bioavailability, and undesirable physicochemical properties. The strategic incorporation of non-canonical or modified amino acids is a cornerstone of overcoming these hurdles. Fmoc-L-Lys(carbamoyl-OtBu)-OH emerges as a sophisticated building block for this purpose, enabling the precise introduction of a carbamoylated lysine residue into a peptide sequence.

This application note details the properties, protocols, and strategic applications of Fmoc-L-Lys(carbamoyl-OtBu)-OH in solid-phase peptide synthesis (SPPS). The molecule's design is predicated on the robust and widely adopted Fmoc/tBu orthogonal protection strategy.[1] The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain ε-amino group is modified with a carbamoyl moiety, which is itself protected by an acid-labile tert-butyloxycarbonyl (Boc) group.[2][3]

This unique side chain accomplishes a critical biochemical mimicry: the neutralization of lysine's positive charge and the introduction of a polar, hydrogen-bonding urea functional group. Carbamylation of lysine is a significant in vivo post-translational modification implicated in both normal physiological processes and the pathogenesis of various diseases.[4][5] The use of this reagent therefore provides researchers with a powerful tool to probe the biological effects of carbamylation or to engineer novel peptides with enhanced therapeutic profiles.

Core Concepts: The Chemistry of Controlled Peptide Synthesis

The successful application of Fmoc-L-Lys(carbamoyl-OtBu)-OH hinges on understanding its orthogonal protection scheme, which allows for selective deprotection events at different stages of the synthesis.

  • Nα-Fmoc Protection: The Fmoc group is stable to acidic conditions but is readily cleaved by a secondary amine base, typically a solution of 20% piperidine in N,N-Dimethylformamide (DMF).[1] This deprotection is performed iteratively at the beginning of each coupling cycle to expose the N-terminal amine for subsequent amino acid addition.

  • Side-Chain Protection (Carbamoyl-OtBu): The structure of the side chain is formally Nε-(N'-tert-butoxycarbonyl-carbamoyl)-L-lysine. The terminal Boc group is a carbamate that is highly stable to the basic conditions used for Fmoc removal.[3] It remains intact throughout the chain elongation process, preventing any unwanted side reactions at the lysine side chain. This Boc group is efficiently removed under strong acidic conditions, typically during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA).[6][7]

This dual-protection strategy ensures that the carbamoyl group is revealed only at the final stage, yielding a peptide with a precisely placed, functionally important modification. The resulting carbamoylated lysine side chain is neutral, in stark contrast to the cationic nature of a native lysine residue. This charge neutralization can profoundly impact a peptide's structure and function, for instance by reducing undesirable interactions with negatively charged molecules or by promoting specific folding patterns through new hydrogen-bonding networks.[8]

Quantitative Data Summary

The table below summarizes the key chemical properties for Fmoc-L-Lys(carbamoyl-OtBu)-OH, formally named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[[(2-methylpropan-2-yl)oxy]carbonylamino]carbamoylamino]hexanoic acid.

PropertyValue
Molecular Formula C₃₂H₄₂N₄O₇
Molecular Weight 610.70 g/mol
Appearance White to off-white solid
Purity (Typical) ≥97% (HPLC)
Solubility Soluble in DMF, NMP, DCM
Storage Temperature 2-8°C
Nα Protection Fmoc (Base-Labile)
Side-Chain Protection Boc (Acid-Labile)

Experimental Protocols

The following protocols are designed for standard automated solid-phase peptide synthesizers utilizing Fmoc/tBu chemistry. Adjustments may be required based on the specific peptide sequence, resin, and instrumentation.

Protocol 1: Incorporation of Fmoc-L-Lys(carbamoyl-OtBu)-OH into a Peptide Sequence

This protocol details a single coupling cycle for the addition of Fmoc-L-Lys(carbamoyl-OtBu)-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-L-Lys(carbamoyl-OtBu)-OH

  • Coupling Reagent: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF (Peptide Synthesis Grade), Dichloromethane (DCM)

Procedure:

  • Resin Preparation:

    • Ensure the peptide-resin from the previous cycle has been fully deprotected (N-terminal Fmoc group removed) and washed thoroughly with DMF.

  • Amino Acid Activation:

    • In a separate vessel, prepare the activated amino acid solution. For a 0.1 mmol synthesis scale:

      • Dissolve Fmoc-L-Lys(carbamoyl-OtBu)-OH (244 mg, 0.4 mmol, 4 eq.) and HCTU (166 mg, 0.4 mmol, 4 eq.) in 2 mL of DMF.

      • Add DIPEA (139 µL, 0.8 mmol, 8 eq.) to the solution.

      • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the reaction vessel containing the peptide-resin.

    • Agitate the mixture for 40-60 minutes at room temperature. The increased bulk of this derivative may require a slightly longer coupling time compared to standard amino acids.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash sequence is:

      • DMF (3x)

      • DCM (3x)

      • DMF (3x)

  • Confirmation of Coupling (Optional but Recommended):

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates successful and complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

  • Fmoc Deprotection for Next Cycle:

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain.

    • Add fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7x) to prepare for the next amino acid coupling.

Resin Peptide-Resin (Free N-Terminus) Activation Activate Fmoc-L-Lys(carbamoyl-OtBu)-OH (HCTU/DIPEA) Coupling Coupling Reaction Resin->Coupling Activation->Coupling Wash1 Wash (DMF/DCM) Coupling->Wash1 Kaiser Kaiser Test (Optional) Wash1->Kaiser Deprotection Fmoc Deprotection (20% Piperidine/DMF) Kaiser->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Next_AA Proceed to Next Coupling Cycle Wash2->Next_AA

Caption: Standard SPPS cycle for incorporating the modified lysine.

Protocol 2: Final Cleavage and Side-Chain Deprotection

This protocol describes the final step where the completed peptide is cleaved from the resin, and the Boc protecting group on the carbamoyl moiety is simultaneously removed.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail: Reagent K (TFA/thioanisole/water/phenol/ethanedithiol 82.5:5:5:5:2.5 v/v)

  • Cold diethyl ether

  • Centrifuge and lyophilizer

Procedure:

  • Resin Preparation:

    • Transfer the dry, fully synthesized peptide-resin to a suitable reaction vessel.

    • Wash the resin with DCM (3x) and dry it under a stream of nitrogen.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approx. 10 mL per 1 g of resin).

    • Agitate the mixture at room temperature for 2-3 hours. The strong acid (TFA) will cleave the peptide from the resin and remove the Boc group from the carbamoyl side chain, along with other acid-labile side-chain protecting groups (e.g., tBu, Trt). Scavengers in the cocktail trap the reactive carbocations generated during this process.[2]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (2x) and combine the filtrates.

    • Add cold diethyl ether (approximately 10 times the volume of the TFA solution) to the filtrate to precipitate the crude peptide.

  • Isolation and Purification:

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2x) to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

    • The peptide is now ready for purification by reverse-phase HPLC.

cluster_0 Orthogonal Protection Scheme Protected Nα-Fmoc Peptide Lys-Nε-C(O)NH-Boc Deprotected_N Nα-H₂N⁺ Peptide Lys-Nε-C(O)NH-Boc Protected:f0->Deprotected_N:f0 Fmoc Removal (for chain elongation) Deprotected_Side Nα-Fmoc Peptide Lys-Nε-C(O)NH₂ Protected:f2->Deprotected_Side:f2 Boc Removal (during final cleavage) Piperidine Piperidine (Base) Piperidine->Protected:f0 TFA TFA (Acid) TFA->Protected:f2

Caption: Orthogonal deprotection of Fmoc and Boc groups.

Applications in Drug Discovery

The incorporation of a carbamoylated lysine residue offers several strategic advantages for the development of peptide therapeutics:

  • Modulating Physicochemical Properties: The native lysine side chain is positively charged at physiological pH, which can lead to non-specific binding, rapid renal clearance, or poor membrane permeability. Replacing it with the neutral, polar carbamoyl-lysine can enhance solubility while avoiding charge-related liabilities. This modification is also known to influence peptide self-assembly and aggregation kinetics, providing a mechanism to control the formulation properties of a drug candidate.[8]

  • Bioisosteric Replacement: The carbamoyl-lysine side chain can serve as a bioisostere for other polar, neutral residues like glutamine or asparagine. More interestingly, it can function as a structural mimic of arginine, but with a different charge and hydrogen bonding profile. This allows for fine-tuning of peptide-receptor interactions to enhance binding affinity or alter signaling outcomes.

  • Probing Disease Mechanisms: Lysine carbamylation is a non-enzymatic post-translational modification associated with aging and diseases like atherosclerosis and chronic kidney disease.[4] Peptides synthesized with Fmoc-L-Lys(carbamoyl-OtBu)-OH can serve as invaluable tools, such as stable antigens for antibody development or as substrates for studying the enzymes that may reverse this modification, aiding in diagnostics and therapeutic target validation.

  • Enhancing Metabolic Stability: Modification of the ε-amino group of lysine can block sites of enzymatic degradation by proteases like trypsin, potentially extending the half-life of a peptide therapeutic in vivo.

By providing a reliable method to incorporate this unique functional group, Fmoc-L-Lys(carbamoyl-OtBu)-OH significantly expands the chemical space available to peptide chemists and drug development professionals, paving the way for the next generation of engineered peptide therapeutics.

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Bouhss, A., et al. (2001). Evidence of a functional requirement for a carbamoylated lysine residue in MurD, MurE and MurF synthetases as established by chemical rescue experiments. Biochemistry, 40(45), 13494-13501. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Wagener, J., et al. (2015). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Beilstein Journal of Organic Chemistry, 11, 2216-2224. [Link]

  • Gadhavi, J., et al. (2023). Self-assembly of carbamylated lysine repeat peptide amphiphiles into fibrillar nanostructures. Materials Advances, 4(19), 4215-4223. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Gyros Protein Technologies. SPPS Tips For Success. [Link]

  • Paquet, A. (1982). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Canadian Journal of Chemistry, 60(8), 976-980. [Link]

  • CPC Scientific Inc. (2024). Minimal Protection Strategies for SPPS. [Link]

  • Lee, Y., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 30(8), 3456. [Link]

  • PubChem. Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH. [Link]

  • Albericio, F., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 120(1), 123-244. [Link]

  • Karoyan, P., et al. (2008). Synthesis of orthogonally protected 1,3,6-trisubstituted-2,5-diketopiperazine scaffolds as ‘clickable’ platforms for biomolecular assembly. Organic & Biomolecular Chemistry, 6(16), 2843-2846. [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]

  • Google Patents.
  • You, J., et al. (2025). Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Frontiers in Molecular Biosciences, 11. [Link]

  • Agilent. (2023). Characterization of carbamoylated lysine in a therapeutic recombinant protein using top-down electron fragmentation. [Link]

Sources

Application

Application Note: Site-Specific Synthesis of Carbamylated Peptides Using Fmoc-L-Lys(carbamoyl-OtBu)-OH for PTM Profiling

Introduction & Biological Significance Lysine carbamylation is a non-enzymatic, irreversible post-translational modification (PTM) resulting from the interaction between isocyanic acid and the ϵ -amino group of lysine re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

Lysine carbamylation is a non-enzymatic, irreversible post-translational modification (PTM) resulting from the interaction between isocyanic acid and the ϵ -amino group of lysine residues, generating homocitrulline [1]. In biological systems, isocyanic acid is primarily derived from two pathways: the spontaneous decomposition of urea (highly elevated in chronic kidney disease) and the myeloperoxidase (MPO)-catalyzed oxidation of thiocyanate during inflammation[1][2].

The pathological accumulation of carbamylated proteins is a well-documented biomarker for atherosclerosis and Rheumatoid Arthritis (RA), where homocitrulline-containing proteins serve as direct targets for anti-modified protein antibodies (AMPAs)[3]. To elucidate the structural and immunological impact of this PTM, researchers require synthetic peptides bearing site-specific homocitrulline residues[4].

However, standard Solid-Phase Peptide Synthesis (SPPS) using unprotected Fmoc-L-homocitrulline is notoriously problematic. Fmoc-L-Lys(carbamoyl-OtBu)-OH resolves these synthetic bottlenecks by masking the carbamoyl group with a tert-butyl-based protecting group, ensuring orthogonal stability during chain elongation and quantitatively yielding homocitrulline upon final acidic cleavage.

Mechanistic Insights: The Causality of Carbamoyl Protection

As a Senior Application Scientist, it is critical to understand why specialized building blocks are necessary rather than just knowing how to use them.

During Fmoc-SPPS, the activation of incoming amino acids (e.g., using HATU/HOAt) generates highly reactive intermediates. The unprotected urea nitrogen of homocitrulline is not chemically inert; it can act as a nucleophile, reacting with coupling reagents or activated carboxylates. This side reaction frequently converts the urea side chain into an oxazoline ring, which manifests as a frustrating +40 Da mass artifact during MALDI-TOF or LC-MS analysis[5].

By employing Fmoc-L-Lys(carbamoyl-OtBu)-OH, the bulky, electron-withdrawing OtBu group sterically shields the urea nitrogen, effectively suppressing its nucleophilicity. During the final trifluoroacetic acid (TFA) cleavage step, the OtBu group is readily removed via a stable tert-butyl cation intermediate. This yields the native homocitrulline residue without requiring any specialized or secondary deprotection steps, preserving the integrity of the peptide backbone.

Visualizing the Biological Workflow

BioPathway Urea Urea Accumulation (CKD) Cyanate Isocyanic Acid (Cyanate) Urea->Cyanate Decomposition MPO MPO / Thiocyanate (Inflammation) MPO->Cyanate Oxidation Lysine Protein Lysine (ε-amino group) Cyanate->Lysine Non-enzymatic Homocitrulline Homocitrulline (Carbamylated Lysine) Lysine->Homocitrulline Carbamylation Disease Autoimmunity (RA) & Atherosclerosis Homocitrulline->Disease AMPA Target

Fig 1: Biological pathway of lysine carbamylation and its role in disease pathogenesis.

Experimental Protocol: Synthesis of Carbamylated Peptides

Trustworthiness & Self-Validation: This protocol incorporates an intermediate micro-cleavage Quality Control (QC) step. Validating the coupling efficiency of the modified residue before proceeding with the rest of the sequence creates a self-validating workflow, saving time and expensive reagents.

Materials Required:
  • Resin: Rink Amide AM resin or 2-Chlorotrityl chloride resin[6].

  • Amino Acid: Fmoc-L-Lys(carbamoyl-OtBu)-OH.

  • Coupling Reagents: HATU, HOAt (or OxymaPure), N,N-Diisopropylethylamine (DIPEA).

  • Solvents: High-quality, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM)[6].

Step-by-Step Methodology:
  • Resin Swelling:

    • Weigh 0.1 mmol of resin into a fritted reaction vessel.

    • Swell in 5 mL of DCM for 30 minutes, followed by 5 mL of DMF for 30 minutes. Drain completely.

  • Fmoc Deprotection:

    • Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes[6].

    • Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

  • Preparation and Coupling of Fmoc-L-Lys(carbamoyl-OtBu)-OH:

    • Causality Note: Because this is a specialized and sterically hindered building block, we use a slightly lower excess (3 equivalents instead of the standard 5) compensated by a highly efficient uronium-based activator (HATU) to drive the reaction to completion.

    • Dissolve 0.3 mmol (3 eq) of Fmoc-L-Lys(carbamoyl-OtBu)-OH and 0.3 mmol (3 eq) of HATU in 3 mL of DMF.

    • Add 0.6 mmol (6 eq) of DIPEA. Stir for 1 minute to pre-activate the carboxylic acid.

    • Add the mixture to the resin and agitate at room temperature for 2 to 3 hours.

  • Quality Control (Kaiser Test & Micro-cleavage):

    • Perform a standard Kaiser test. A colorless/yellow bead indicates successful coupling.

    • Self-Validation: Withdraw ~1 mg of beads, wash with DCM, and treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Evaporate under nitrogen, reconstitute in MeCN/H2O, and analyze via LC-MS. The mass must correspond to the truncated peptide terminating in homocitrulline, strictly lacking the +40 Da oxazoline artifact[5].

  • Peptide Elongation:

    • Once validated, continue standard Fmoc-SPPS cycles for the remainder of the sequence.

  • Global Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail of TFA/Triisopropylsilane (TIPS)/Water (95:2.5:2.5 v/v/v) for 2.5 hours at room temperature.

    • Mechanistic Insight: The high concentration of TFA simultaneously cleaves the peptide from the resin, removes standard side-chain protecting groups, and quantitatively cleaves the OtBu group from the carbamoyl moiety to yield native homocitrulline.

    • Precipitate the peptide in cold diethyl ether, centrifuge, wash, and lyophilize.

SPPSWorkflow Step1 1. Resin Swelling & Fmoc Deprotection (20% Piperidine in DMF) Step2 2. Couple Fmoc-L-Lys(carbamoyl-OtBu)-OH (HATU / DIPEA, 2-3 hrs) Step1->Step2 Step3 3. QC: Micro-cleavage & LC-MS (Verify absence of +40 Da artifact) Step2->Step3 Step4 4. Standard Fmoc-SPPS Elongation Step3->Step4 Mass Confirmed Step5 5. Global Cleavage (TFA/TIPS/H2O) OtBu removal -> Free Homocitrulline Step4->Step5

Fig 2: Self-validating SPPS workflow for synthesizing homocitrulline-containing peptides.

Data Presentation: Impact of Carbamoyl Protection

The integration of the OtBu-protected building block significantly improves the yield and purity of carbamylated peptides compared to using unprotected Fmoc-L-homocitrulline, which is highly prone to coupling-induced artifacts[5].

ParameterUnprotected Fmoc-L-HomocitrullineFmoc-L-Lys(carbamoyl-OtBu)-OHCausality / Mechanism
Coupling Efficiency Moderate (70-80%)High (>95%)OtBu prevents steric hindrance and side-reactions during activation.
Major Artifacts +40 Da (Oxazoline formation)[5]None detectedProtection of the urea nitrogen prevents intramolecular cyclization.
Crude Purity (LC-MS) 45 - 60%85 - 90%Elimination of branched/dehydrated side products.
Deprotection Req. None (already free)Standard TFA cleavageOtBu is highly acid-labile, cleaving seamlessly with standard cocktails.

Conclusion

The integration of Fmoc-L-Lys(carbamoyl-OtBu)-OH into solid-phase peptide synthesis provides a highly reliable, artifact-free route to generating site-specifically carbamylated peptides. By understanding the chemical vulnerability of the unprotected urea group and utilizing strategic OtBu protection, researchers can produce high-purity antigens and biomarkers necessary for advancing diagnostics and therapeutics in rheumatoid arthritis and chronic kidney disease.

References

  • Frontiers in Molecular Biosciences. "Protein carbamylation and proteomics: from artifacts to elucidation of biological functions." Frontiers.[Link]

  • ResearchGate. "Short Peptide synthesis, Fmoc-SPPS wth citrullin, why can it show a different mass?" ResearchGate Discussions.[Link]

  • University of California, Irvine (Nowick Laboratory). "Standard practices for Fmoc-based solid-phase peptide synthesis." UCI Chemistry.[Link]

  • National Institutes of Health (PMC). "Structural Study of a Peptide Epitope Bearing Multiple Post-Translational Modifications in Rheumatoid Arthritis." NIH.[Link]

  • National Institutes of Health (PMC). "Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides." NIH.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Low coupling efficiency with Fmoc-L-Lys(carbamoyl-OtBu)-OH

Technical Support Center: Troubleshooting Fmoc-L-Lys(carbamoyl-OtBu)-OH Coupling Overview Fmoc-L-Lys(carbamoyl-OtBu)-OH is a highly specialized amino acid derivative utilized in Solid-Phase Peptide Synthesis (SPPS) to in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Fmoc-L-Lys(carbamoyl-OtBu)-OH Coupling

Overview Fmoc-L-Lys(carbamoyl-OtBu)-OH is a highly specialized amino acid derivative utilized in Solid-Phase Peptide Synthesis (SPPS) to introduce urea-modified lysine side chains. While highly valuable for peptidomimetic drug development, researchers frequently encounter severely reduced coupling efficiencies when incorporating this residue or elongating the chain immediately after its addition. This guide provides field-proven, mechanistically grounded solutions to overcome these synthetic bottlenecks.

Troubleshooting Guide (FAQs)

Q1: Why does coupling efficiency drop so drastically when using Fmoc-L-Lys(carbamoyl-OtBu)-OH? A: The difficulty arises from a dual mechanistic penalty: steric hindrance and on-resin aggregation. The ϵ -amine is modified with a bulky carbamoyl-OtBu group, creating a massive steric shield around the α -amine during subsequent elongations[1]. Furthermore, the urea/carbamate moiety acts as a strong hydrogen-bond donor and acceptor. This promotes inter- and intramolecular hydrogen bonding within the growing peptide chain, leading to β -sheet formation and on-resin aggregation. This aggregation collapses the resin matrix, preventing the diffusion of activated amino acids and reducing the accessibility of the N-terminal amine[2].

Q2: My standard DIC/Oxyma protocol is failing. Which coupling reagents are best suited for this bulky derivative? A: For highly sterically hindered amino acids, standard carbodiimide chemistry (DIC/HOBt or DIC/Oxyma) often lacks the kinetic reactivity required to drive the acylation to completion before side reactions occur. You must switch to highly reactive uronium/aminium salts[3]. We strongly recommend HATU or COMU . COMU, a morpholine-based imonium salt, exhibits superior coupling efficiency for hindered amino acids, reduces epimerization, and performs exceptionally well even with only 1 equivalent of base (DIEA)[4]. If using HATU, ensure a short pre-activation time (< 2 minutes) to prevent the formation of unreactive guanidinium byproducts.

Q3: How can I disrupt the hydrogen-bonding network causing the peptide to aggregate? A: If the issue is aggregation rather than pure steric bulk, altering the physical environment of the reaction is necessary.

  • Microwave-Assisted SPPS (MW-SPPS): Applying microwave irradiation (typically 60°C to 75°C) provides the thermal energy required to break the inter-chain hydrogen bonds, keeping the peptide linear and accessible[5].

  • Chaotropic Salts: If you lack a microwave synthesizer, adding chaotropic salts like 0.8 M LiCl in NMP can disrupt the hydrogen-bonding network and improve resin swelling[5].

  • Solvent Optimization: Switching from DMF to a more polar, structure-disrupting solvent mixture like NMP or DMSO/NMP can also alleviate aggregation[5].

Q4: How can I confidently validate that the coupling was successful before proceeding? A: Relying solely on the Kaiser test can be misleading for highly hindered secondary amines or aggregated primary amines. We recommend a self-validating dual approach:

  • Microcleavage: Perform a micro-cleavage of a small resin aliquot and analyze via LC-MS to confirm the mass shift.

  • UV Monitoring: Quantify the Fmoc deprotection effluent via UV absorbance (at 301 nm) during the subsequent cycle. A drop in the expected UV area definitively indicates incomplete coupling of the Fmoc-L-Lys(carbamoyl-OtBu)-OH residue.

Data Presentation: Coupling Reagent Selection Matrix

Coupling ReagentChemical ClassReactivity / SpeedEfficacy for Bulky AAsEpimerization RiskRecommended Base
DIC / HOBt CarbodiimideSlowLowLowNone / Collidine
DIC / Oxyma CarbodiimideModerateModerateLowNone / Collidine
HBTU UroniumModerateLowModerateDIEA (2.0 eq)
HATU Uronium (7-Aza)Very FastHighModerateDIEA (2.0 eq)
COMU Uronium (Morpholino)Extremely FastVery HighVery LowDIEA (1.0 - 2.0 eq)

Note: Faster synthesis requires more highly reactive coupling reagents (HATU, COMU) to overcome the steric barrier of the carbamoyl-OtBu group[1].

Experimental Protocols

Protocol A: COMU-Mediated Double Coupling (Manual or Automated)

Objective: Maximize acylation efficiency for sterically hindered residues without thermal degradation. This protocol is self-validating via a mandatory capping step to prevent deletion sequences.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in NMP for 30 minutes to maximize pore accessibility.

  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 5 mins). Wash thoroughly with DMF (5×) and NMP (3×).

  • Activation: In a separate vial, dissolve Fmoc-L-Lys(carbamoyl-OtBu)-OH (0.4 mmol, 4 eq) and COMU (0.39 mmol, 3.9 eq) in 2 mL of NMP. Add DIEA (0.8 mmol, 8 eq). Stir for exactly 1 minute (do not over-activate to avoid side reactions).

  • First Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Drain and Wash: Drain the reaction vessel and wash with NMP (3×).

  • Second Coupling: Repeat steps 3 and 4 using fresh reagents, but extend the coupling time to 90 minutes.

  • Capping (Validation Step): To permanently block any unreacted amino groups and prevent deletion products, treat the resin with Acetic Anhydride/DIEA/NMP (1:2:7) for 10 minutes[1]. Wash with DMF and DCM.

Protocol B: Microwave-Assisted Coupling (MW-SPPS)

Objective: Disrupt on-resin aggregation using thermal energy.

  • Setup: Transfer the deprotected peptide-resin to a microwave-safe SPPS reaction vessel.

  • Reagent Addition: Add Fmoc-L-Lys(carbamoyl-OtBu)-OH (5 eq), HATU (4.9 eq), and DIEA (10 eq) dissolved in NMP.

  • Microwave Irradiation: Irradiate the vessel to maintain a temperature of 75°C for 10 minutes (typically 10-25 W depending on the instrument)[5].

  • Cooling and Washing: Allow the vessel to cool for 2 minutes. Drain and wash extensively with DMF (5×).

  • Verification: Perform a Kaiser test. If slightly blue, repeat the microwave coupling for an additional 5 minutes before proceeding to the next deprotection cycle.

Troubleshooting Workflow

G Start Low Coupling Efficiency Detected (Kaiser Test +) Diagnosis Analyze Cause: Steric Bulk vs. Aggregation Start->Diagnosis Steric Steric Hindrance (Bulky OtBu-carbamoyl) Diagnosis->Steric Aggreg On-Resin Aggregation (H-Bonding Network) Diagnosis->Aggreg Sol_Steric Switch to COMU/HATU Extend Coupling Time Steric->Sol_Steric Sol_Aggreg Microwave Heating (75°C) or Chaotropic Salts (LiCl) Aggreg->Sol_Aggreg Verify Re-test & Proceed (Microcleavage LC-MS) Sol_Steric->Verify Sol_Aggreg->Verify

Diagnostic workflow for resolving low SPPS coupling efficiency via reagent or thermal optimization.

References

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development Source: Gyros Protein Technologies
  • Proximity-driven acceleration of challenging solid-phase peptide couplings Source: PMC - NIH
  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies Source: ACS Public
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development - ACS Public
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides Source: PMC - NIH

Sources

Optimization

Technical Support Center: Troubleshooting Premature Deprotection of Carbamoyl-OtBu Groups in SPPS

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter complex failure modes in solid-phase peptide synthesis (SPPS).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter complex failure modes in solid-phase peptide synthesis (SPPS). One of the most insidious issues during complex peptide assembly is the premature deprotection of tert-butyl-based carbamates, specifically the carbamoyl-OtBu moiety.

Whether you are utilizing specialized building blocks like Fmoc-Lys(carbamoyl-OtBu)-OH to synthesize biologically active hydroxyureas, or dealing with standard tert-butoxycarbonyl (Boc) carbamates on Tryptophan or Lysine, these groups are designed to be strictly orthogonal to Fmoc chemistry. However, under specific microenvironmental conditions, the orthogonality breaks down, leading to premature acidolysis, peptide branching, and severe yield reduction.

This guide provides a comprehensive, causality-driven framework to diagnose, understand, and permanently resolve this issue.

Part 1: Diagnostic Data & Risk Assessment

Before adjusting your synthesizer protocols, you must accurately diagnose the failure mode. Premature deprotection of a carbamoyl-OtBu group leaves a reactive nucleophile on the growing peptide chain, which subsequently undergoes undesired acylation during the next coupling cycle.

Table 1: Quantitative Risk Assessment for Carbamoyl-OtBu / tBu-Carbamate Stability

Protecting Group ModalityExample Building BlockHigh-Risk ConditionObserved MS Mass ShiftRisk Level
O-tert-butyl carbamoyl Fmoc-Lys(carbamoyl-OtBu)-OHMW-SPPS > 75°C + Oxyma-56 Da (Loss of tBu cation)High
N-Boc (tert-butyl carbamate) Fmoc-Trp(Boc)-OHDIC/Oxyma Pure (No Base)-100 Da (Full group loss)Moderate
OtBu Ester Fmoc-Asp(OtBu)-OHExtended Coupling (>2h)-56 Da (Loss of tBu cation)Low
Trityl / Tmob Fmoc-Asn(Trt)-OHMild Acidolysis (pH < 5)-18 Da (Aspartimide formation)Moderate

Note: The mass shift differs based on the chemical structure. Standard Boc groups lose the tBu cation (-56 Da) and rapidly decarboxylate (-44 Da), resulting in a -100 Da shift. Conversely, specialized O-tert-butyl carbamoyl groups lose the tBu cation but leave behind a stable hydroxyurea (-CO-NH-OH), resulting in a persistent -56 Da truncation[1].

Part 2: Mechanistic Insights

To fix the problem, we must understand the causality. Fmoc-SPPS relies on the assumption that tert-butyl-based protecting groups are completely stable until the final harsh Trifluoroacetic Acid (TFA) cleavage. However, modern coupling additives like Oxyma Pure (ethyl cyanoglyoxylate-2-oxime) possess a pKa of ~4.6.

When Oxyma is used in high concentrations, particularly combined with the thermal energy of Microwave-Assisted SPPS (MW-SPPS), the microenvironment becomes acidic enough to protonate the carbamate oxygen. This lowers the activation energy for the departure of the tert-butyl cation, stripping the protecting group prematurely[2].

Mechanism A Intact Carbamoyl-OtBu (Protected Amine) D Protonation of Carbamate Oxygen A->D B Acidic Microenvironment (e.g., Oxyma Pure, pKa ~4.6) B->D Donates H+ C Thermal Energy (MW-SPPS > 75°C) C->D Lowers Activation Energy E Loss of Isobutylene (-56 Da Mass Shift) D->E Cleavage of tBu cation F Unprotected Amine (Reactive Intermediate) E->F Decarboxylation (-44 Da) or stable hydroxyurea G Undesired Acylation (Peptide Branching) F->G Next Coupling Cycle

Mechanistic pathway of acid/thermal-induced premature deprotection of carbamoyl-OtBu groups.

Part 3: Troubleshooting FAQs

Q1: I am observing a precise -56 Da mass shift on my target peptide. Why isn't it -100 Da if it's a carbamate? A: This is a classic diagnostic signature of an O-tert-butyl carbamoyl group (used for hydroxyurea synthesis) rather than a standard N-Boc group. In standard Boc, the loss of the tBu cation (-56 Da) yields an unstable carbamic acid that immediately decarboxylates (-44 Da), resulting in a -100 Da shift. However, for specialized carbamoyl-OtBu groups, the loss of the tert-butyl cation leaves a relatively stable hydroxyurea moiety (-CO-NH-OH). The reaction stops there, resulting in a persistent -56 Da truncation in your MS spectra.

Q2: I recently switched to DIC/Oxyma Pure for higher coupling efficiency. Could this be causing the premature deprotection? A: Yes. While Oxyma Pure is a superior coupling additive that suppresses epimerization, it is inherently acidic. In the absence of a buffering base, this acidic microenvironment can slowly degrade acid-labile groups. This is especially true if your coupling cycles exceed 1 hour or if you are synthesizing long sequences where the carbamoyl-OtBu group is exposed to repeated Oxyma treatments[3].

Q3: How does Microwave-Assisted SPPS (MW-SPPS) exacerbate this issue? A: MW-SPPS applies intense thermal energy that dramatically lowers the activation barrier for acidolysis. While Fmoc chemistry is generally orthogonal to acid, temperatures exceeding 75°C combined with the mild acidity of coupling additives can easily cleave sensitive tBu-based groups. Lowering the temperature to 50–60°C is highly recommended for sequences containing these moieties[4].

Part 4: Optimized Experimental Protocol

To prevent the premature loss of the carbamoyl-OtBu group, you must implement a Buffered Coupling Methodology . By introducing a non-nucleophilic base (Collidine) into the coupling cocktail, we neutralize the acidity of Oxyma without compromising its ability to activate the amino acid.

Protocol: Buffered Coupling for Sensitive Carbamates

This protocol is a self-validating system designed to maintain a neutral pH during activation, protecting acid-labile side chains.

Materials Required:

  • Activator: N,N'-Diisopropylcarbodiimide (DIC)

  • Additive: Oxyma Pure

  • Buffer: 2,4,6-Trimethylpyridine (Collidine) or TMP

  • Solvent: N,N-Dimethylformamide (DMF) or TEP/DMSO (3:1)[5]

Step 1: Reagent Preparation (The Critical Step)

  • Prepare a 0.5 M solution of Oxyma Pure in DMF.

  • Causality Check: Add exactly 0.1 molar equivalents (relative to Oxyma) of Collidine to the Oxyma solution. Why? Collidine acts as a proton sponge, raising the apparent pH of the coupling cocktail from ~4.6 to ~6.0. This prevents the protonation of the carbamate oxygen without hindering the formation of the active ester.

  • Prepare a separate 0.5 M solution of DIC in DMF.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF for 2 x 5 minutes at room temperature.

  • Wash thoroughly with DMF (5 x 1 min) to remove all residual base.

Step 3: Buffered Coupling Execution

  • Add 4 equivalents of the Fmoc-protected amino acid to the resin.

  • Add 4 equivalents of the buffered Oxyma/Collidine solution.

  • Add 4 equivalents of DIC.

  • Thermal Control: If using MW-SPPS, cap the maximum temperature at 60°C for 10 minutes. If using conventional SPPS, couple at room temperature for 45-60 minutes. Why? Limiting thermal energy ensures the activation barrier for acidolysis is never breached[2].

Step 4: In-Process Validation (Self-Validating Step)

  • After the coupling of the residue immediately following the carbamoyl-OtBu containing amino acid, extract 5 mg of resin.

  • Perform a micro-cleavage using TFA/TIS/H2O (95:2.5:2.5) for 1 hour.

  • Analyze via LC-MS. The presence of a single major peak at the expected mass (with no -56 Da or +Acyl branching peaks) mathematically validates that the buffered coupling successfully protected the side chain.

Part 5: Decision Tree for Troubleshooting

Use the following logic flow to rapidly diagnose and correct premature deprotection issues in your specific synthesizer setup.

Workflow Start Detect -56 Da or -100 Da Side Product CheckMW Using MW-SPPS > 75°C? Start->CheckMW LowerTemp Reduce Temp to 50-60°C or use Room Temp CheckMW->LowerTemp Yes CheckOxyma Using DIC/Oxyma Pure? CheckMW->CheckOxyma No LowerTemp->CheckOxyma AddBase Add 0.1 eq TMP or Collidine to buffer acidity CheckOxyma->AddBase Yes CheckTime Coupling > 2 Hours? CheckOxyma->CheckTime No AddBase->CheckTime ReduceTime Optimize coupling time or use stronger activator (HATU) CheckTime->ReduceTime Yes Success Intact Peptide Synthesized CheckTime->Success No ReduceTime->Success

Decision tree for diagnosing and resolving premature deprotection in SPPS.

References
  • Echalier, C., et al. "Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield." Amino Acids. Available at:[Link]

  • Grokipedia. "Fluorenylmethyloxycarbonyl protecting group - Comparisons and Alternatives." Available at: [Link]

  • Palasek, S. A., et al. "Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies." ACS Publications. Available at:[Link]

  • Taylor & Francis. "Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS)." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fmoc-L-Lys(carbamoyl-OtBu)-OH

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of working with Fmoc-L-Lys(carbamoyl-OtBu)-OH (CAS: 2387846-16-2).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of working with Fmoc-L-Lys(carbamoyl-OtBu)-OH (CAS: 2387846-16-2).

This specialized building block is used to incorporate an O-tert-butyl protected hydroxyurea moiety into peptide sequences—a structural motif highly valued in drug development for metal chelation (e.g., HDAC inhibitors) and nitric oxide donation . However, the unique reactivity of the hydroxyurea side chain requires precise control over coupling kinetics and cleavage thermodynamics to prevent synthesis failure.

Part 1: Diagnostic Data Presentation

Before adjusting your synthesis parameters, you must accurately identify the side reaction. Below is a diagnostic matrix summarizing the quantitative mass shifts associated with the mishandling of the Lys(carbamoyl-OtBu) residue.

Table 1: Diagnostic Mass Shifts for Lys(carbamoyl-OtBu) Side Reactions

Side ReactionMass Shift (Δ Da)Primary CausalityAnalytical Signature (LC-MS)
tert-Butyl Alkylation + 56.1 DaInsufficient carbocation scavengers during global TFA cleavage.Late-eluting peak; +56 Da adduct on the target peptide mass.
Urea Over-Acylation + Mass of AAExcess activated amino acid; prolonged coupling times.Branched peptide; +Mass of the specific AA used in the coupling step.
Premature OtBu Loss - 56.1 DaTrace acid in solvents; degraded building block prior to coupling.Early-eluting peak; missing tert-butyl group before final cleavage.
Truncation (Amine) - 59.0 DaHarsh cleavage conditions causing N-O bond reduction/cleavage.Conversion of the hydroxyurea side chain to a simple primary amine.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q1: Why am I seeing a +56 Da mass shift in my final cleaved peptide?

Causality: You are observing re-alkylation. The carbamoyl-OtBu group is an O-tert-butyl protected hydroxyurea. During global acidic cleavage (typically 95% TFA), the OtBu ether is cleaved, releasing a highly reactive tert-butyl carbocation. If your cleavage cocktail lacks sufficient nucleophilic scavengers, this carbocation will attack the newly freed, electron-rich hydroxyurea moiety (either at the oxygen or nitrogen), resulting in a +56 Da adduct . Solution: Transition from a standard cleavage cocktail to a highly scavenged mixture (See Protocol B).

Q2: My chromatogram shows late-eluting impurities with the mass of my peptide plus the mass of the last coupled amino acid. What happened?

Causality: This is urea over-acylation (branching). While the OtBu group provides some steric hindrance, the internal nitrogen of the hydroxyurea side chain (-NH-C(=O)-NH-OtBu) retains partial nucleophilicity. When using highly reactive coupling reagents (e.g., HATU/HOAt) with prolonged coupling times or large excesses of the incoming Fmoc-amino acid, the urea nitrogen acts as a competing nucleophile and becomes acylated . Solution: Modulate the activation energy. Use milder coupling conditions (e.g., DIC/OxymaPure) and strictly limit coupling times to create a kinetic window where only the primary alpha-amine reacts.

AcylationPathway A Peptidyl-Resin with Lys(carbamoyl-OtBu) C Desired Elongation (Alpha-Amine Coupling) A->C Controlled Kinetics (DIC/Oxyma) D Branched Byproduct (Urea N-Acylation) A->D Excess Reagents / Prolonged Time B Activated Fmoc-AA (e.g., HATU/DIPEA) B->C B->D

Fig 1. Logical pathway of urea over-acylation during peptide elongation.

Q3: Can I use standard 20% piperidine in DMF for Fmoc deprotection without degrading the hydroxyurea side chain?

Causality: Yes. The carbamoyl-OtBu group is generally stable to standard Fmoc deprotection conditions. The OtBu protection prevents the base-catalyzed degradation (such as the Lossen rearrangement) that free hydroxyureas are highly susceptible to. However, ensure your piperidine is fresh, as degraded secondary amines can lead to unexpected side reactions.

Part 3: Troubleshooting Guide & Experimental Workflows

To ensure a self-validating system, the following protocols are designed to inherently prevent the side reactions discussed above. By following these exact parameters, you eliminate the thermodynamic conditions that allow byproducts to form.

Protocol A: Optimized Coupling Strategy to Prevent Urea Acylation

Objective: Maximize alpha-amine elongation while kinetically suppressing urea nitrogen acylation.

  • Resin Swelling: Swell the peptidyl-resin in anhydrous DMF for 20 minutes to ensure uniform reagent penetration.

  • Mild Amino Acid Activation: In a separate vial, dissolve 3.0 equivalents of the incoming Fmoc-amino acid and 3.0 equivalents of OxymaPure in DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

    • Scientific Rationale: DIC/Oxyma provides efficient coupling without the over-activation seen with uronium salts (HATU), protecting the vulnerable urea nitrogen.

  • Time-Restricted Coupling: Add the activated mixture to the resin. React at room temperature for exactly 45 minutes . Do not exceed 60 minutes.

  • Immediate Quenching/Washing: Wash the resin thoroughly with DMF (5 x 1 min) immediately after the 45-minute mark to remove excess acylating agents.

Protocol B: High-Efficiency Cleavage Cocktail for Hydroxyurea Peptides

Objective: Quantitatively trap tert-butyl carbocations before they can alkylate the liberated hydroxyurea.

  • Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of 90% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% 1,2-Ethanedithiol (EDT), and 5% Water (v/v).

    • Scientific Rationale: EDT is a superior scavenger for tert-butyl cations compared to TIPS alone. The combination ensures complete quenching of the carbocation generated from the OtBu group.

  • Temperature-Controlled Cleavage: Add 10 mL of the cocktail per gram of resin. Stir gently at room temperature (20-22 °C) for exactly 2 hours. Avoid elevated temperatures which promote N-O bond degradation.

  • Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether (-20 °C).

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether to remove residual scavengers.

CleavageMechanism A Peptide-Lys(carbamoyl-OtBu) on Resin B TFA Cleavage (95% Acidic) A->B C Desired Free Hydroxyurea [-NH-C(=O)-NH-OH] B->C D t-Butyl Cation [tBu+] B->D E Alkylated Byproduct (+56 Da Mass Shift) C->E Insufficient Scavengers D->E F Scavenged tBu (e.g., TIPS-tBu) D->F Optimized Cocktail (TIPS/EDT)

Fig 2. Mechanism of t-butyl alkylation during global acidic cleavage.

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.[Link]

  • University of Sydney (2019). Protected amino acids and their use in peptide synthesis (Patent No. WO2019219938A1).
Optimization

Technical Support Center: Optimizing Cleavage Conditions for Carbamoyl-Lysine Peptides

Welcome to the Advanced Application Support Center. This guide is designed for peptide chemists and drug development professionals working with carbamoyl-lysine (homocitrulline) .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for peptide chemists and drug development professionals working with carbamoyl-lysine (homocitrulline) .

Carbamoyl-lysine is a critical post-translational modification (PTM) biomarker often associated with rheumatoid arthritis and urea-induced protein unfolding[1]. While incorporating Fmoc-homocitrulline during Solid-Phase Peptide Synthesis (SPPS) is straightforward, the final trifluoroacetic acid (TFA) cleavage and subsequent analytical validation often present unique biophysical and mass spectrometry challenges.

Below is our diagnostic framework, mechanistic troubleshooting guide, and self-validating protocol to ensure high-yield, artifact-free recovery of your modified peptides.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: My LC-MS data shows a major product peak at [M - 43 Da]. Did the carbamoyl group degrade during the TFA cleavage step? A1: No, your cleavage conditions likely did not destroy the modification. The carbamoyl group (-CONH₂) is highly stable to standard TFA cleavage cocktails. The -43 Da mass shift is a well-documented gas-phase artifact, not a solution-phase degradation. During Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) in mass spectrometry, the urea moiety of carbamoyl-lysine undergoes a characteristic neutral loss of isocyanic acid (HNCO, 43 Da)[2]. Causality & Solution: The collision energy applied during standard MS ionization breaks the C-N bond of the side chain. To validate that your cleavage was successful, switch your MS fragmentation method to Electron Transfer Dissociation (ETD). ETD preserves delicate PTMs by inducing fragmentation at the N–Cα bonds (forming c and z ions) without cleaving the side-chain urea linkage[2].

Q2: I reduced my TFA cleavage time to 1 hour to protect the carbamoyl group, but now my peptide has residual Pbf protecting groups on Arginine. How do I balance this? A2: Do not prematurely terminate the cleavage reaction. The carbamoyl group is stable in 95% TFA for up to 4 hours[3]. Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) requires a minimum of 2–3 hours for complete removal. Causality & Solution: The nitrogen of the carbamoyl group is non-nucleophilic due to resonance stabilization, making it highly resistant to the acidic cleavage environment. If you must accelerate Pbf removal to minimize acid exposure, incorporate 5% thioanisole into your cocktail. Thioanisole acts as a soft nucleophile that rapidly attacks the sulfonyl group without compromising the homocitrulline residue.

Q3: After cleavage and cold ether precipitation, my peptide yield is extremely low, and the precipitate appears as an insoluble gel. What went wrong? A3: Carbamoylation neutralizes the inherent positive charge of the lysine ε-amino group. This loss of electrostatic repulsion significantly increases the peptide's overall hydrophobicity and its propensity to form β-sheet aggregates or amyloid-like fibrils[4]. Causality & Solution: During cold ether precipitation, the sudden shift in solvent polarity forces these hydrophobic, uncharged sequences to rapidly aggregate, causing gelation. To resolve this, do not over-dry the peptide-resin before cleavage. After ether precipitation, immediately solubilize the crude pellet in a highly chaotropic solvent mixture (e.g., 50% Acetonitrile / 50% Water with 0.1% TFA). If aggregation persists, add 6M Guanidine-HCl prior to HPLC purification[4].

Part 2: Quantitative Data – Cleavage Cocktail Optimization

Selecting the correct scavenger combination is critical to prevent the alkylation of sensitive residues while maintaining the integrity of the carbamoyl-lysine.

Cleavage Cocktail CompositionTarget ApplicationExpected Cleavage TimeRisk to Carbamoyl GroupScavenger Rationale
95% TFA, 2.5% TIS, 2.5% H₂O Standard homocitrulline peptides2.0 - 3.0 hoursVery LowTIS acts as a bulky hydride donor to quench t-butyl cations; H₂O quenches oxonium ions.
92.5% TFA, 2.5% TIS, 2.5% H₂O, 2.5% EDT Peptides containing Cys/Met + Homocitrulline2.5 - 4.0 hoursLowEDT (1,2-ethanedithiol) prevents oxidative damage and aggressively scavenges t-butyl cations from Cysteine[3].
90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole Highly modified or Arginine-rich sequences3.0 - 4.0 hoursModerate (Avoid >4h)Thioanisole accelerates Pbf removal from Arg; Anisole protects Tyr from alkylation.
Part 3: Self-Validating Experimental Protocol

This protocol integrates a self-validating checkpoint to ensure that analytical artifacts are not mistaken for synthetic failures.

Phase 1: Resin Preparation & Swelling

  • Transfer 0.1 mmol of the synthesized peptide-resin to a fritted polypropylene reaction vessel.

  • Swell the resin in Dichloromethane (DCM) for 15 minutes. Causality: DCM swelling expands the polystyrene matrix, ensuring the cleavage cocktail can permeate the core of the beads to prevent truncated or partially deprotected sequences.

Phase 2: Cleavage Reaction 3. Prepare the cleavage cocktail fresh: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O. (Note: Add 2.5% EDT if Cysteine is present, reducing TFA to 92.5%). 4. Add 10 mL of the cocktail per gram of resin. Blanket the vessel with Nitrogen (N₂) gas to prevent oxidation. 5. Agitate gently at room temperature for 2.5 hours.

Phase 3: Precipitation & Self-Validation Checkpoint 6. Filter the cleavage solution into a 50 mL centrifuge tube. Wash the resin twice with 2 mL of neat TFA and combine the filtrates. 7. Concentrate the filtrate under a gentle stream of N₂ to approximately 20% of its original volume. 8. Add 30 mL of ice-cold diethyl ether to precipitate the peptide. Causality: Cold ether forces the hydrophobic carbamoyl-peptide out of solution while retaining highly non-polar scavengers (like TIS) in the supernatant. 9. Centrifuge at 4,000 x g for 5 minutes at 4°C. Decant the ether and wash the pellet twice more with cold ether. 10. Self-Validation Step: Dissolve a 1 mg micro-aliquot of the crude pellet in 50% Acetonitrile/Water (0.1% TFA). Analyze via LC-MS using Electron Transfer Dissociation (ETD) .

  • If the mass matches the theoretical value without a -43 Da loss, the cleavage is successful. Proceed to lyophilization and preparative HPLC.
  • If a -43 Da loss is observed under ETD, true thermal/acidic degradation has occurred, and cleavage time should be reduced by 30 minutes in the next iteration.
Part 4: Workflow Visualization

G N1 Peptide-Resin (Carbamoyl-Lysine) N2 TFA Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) N1->N2 2-4 hours, RT N3 Cold Ether Precipitation (Addresses Hydrophobicity) N2->N3 Evaporate excess TFA N4 LC-MS Analysis (HCD / CID) N3->N4 Solubilize in 50% ACN N5 Mass matches expected? N4->N5 N6 Observe -43 Da Loss? (HNCO Neutral Loss) N5->N6 No N7 Successful Synthesis N5->N7 Yes N8 Switch to ETD MS (Preserves PTMs) N6->N8 Yes (Artifact detected) N8->N7 Confirms intact mass

Workflow for cleavage and mass spectrometry troubleshooting of carbamoyl-lysine peptides.

References
  • Investigation of Neutral Losses and the Citrulline Effect for Modified H4 N-Terminal Pentapeptides Source: Journal of the American Society for Mass Spectrometry (ACS Public
  • Novel Chimeric Peptides Based on the Enolase Peptide Antigen (CEP-1) Bearing Three Post-Translational Modifications (Citrullination, Homocitrullination and Acetylation)
  • Carbamylation Promotes Sequence-Specific Amyloidogenesis in the α-Synuclein KTKEGV Repeat Motifs Source: ACS Chemical Neuroscience
  • Lysine carbamoylation during urea denaturation remodels the energy landscape of human transthyretin dissociation linked to unfolding Source: PubMed / Protein Science

Sources

Troubleshooting

Technical Support Center: Preventing Side-Chain Modifications During Fmoc Deprotection

Welcome to our dedicated technical support guide for navigating the complexities of Fmoc deprotection in Solid-Phase Peptide Synthesis (SPPS). The repetitive use of a base, typically piperidine, to remove the Nα-Fmoc pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for navigating the complexities of Fmoc deprotection in Solid-Phase Peptide Synthesis (SPPS). The repetitive use of a base, typically piperidine, to remove the Nα-Fmoc protecting group is a cornerstone of this chemistry. However, this recurring basic environment is also a primary source of undesirable side-chain modifications that can compromise peptide purity, yield, and function.[1]

This guide is structured as a series of questions and answers to directly address the specific challenges you may encounter. We will delve into the mechanistic origins of common side reactions and provide field-proven strategies and detailed protocols to ensure the integrity of your synthetic peptides.

Section 1: Aspartimide Formation - The Persistent Challenge

Aspartimide formation is arguably one of the most notorious side reactions in Fmoc-SPPS, capable of generating a cascade of hard-to-separate impurities.

Q1: What exactly is aspartimide formation, and why is it so problematic?

A: Aspartimide formation is an intramolecular cyclization side reaction involving an aspartic acid (Asp) residue. Under basic conditions, the backbone amide nitrogen following the Asp residue is deprotonated. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain β-carboxyl group of the Asp residue to form a five-membered cyclic imide, known as an aspartimide.[2]

This side reaction is highly problematic for several reasons:

  • Impurity Generation: The aspartimide ring is unstable and can be opened by nucleophiles, including the piperidine used for deprotection or water. This ring-opening can occur at either the α- or β-carbonyl, leading to the formation of native α-aspartyl peptides, isomeric β-aspartyl peptides, and their corresponding piperidides.[3]

  • Racemization: The α-proton of the aspartimide intermediate is highly acidic and easily abstracted, leading to rapid racemization. The subsequent ring-opening generates a mixture of L- and D-aspartyl peptides, which are often difficult or impossible to separate from the target peptide by HPLC.[2]

  • Chain Termination: In some cases, the aspartimide intermediate can react with the N-terminal amine of the same peptide chain after Fmoc removal, leading to the formation of a piperazine-2,5-dione (a type of diketopiperazine), which terminates peptide elongation.[4]

Aspartimide_Formation Peptide Peptide Backbone -Asp(OR)-Xaa- Deprotonated Deprotonated Amide -Asp(OR)-Xaa⁻- Peptide->Deprotonated + Piperidine Aspartimide Aspartimide Intermediate (5-membered ring) Deprotonated->Aspartimide Intramolecular Nucleophilic Attack Impurities Aspartimide->Impurities Ring Opening (H₂O / Piperidine) DKP_Formation DipeptideResin H₂N-AA₂-CO-NH-AA₁-CO-O-Resin DKP Diketopiperazine (Cyclic Dipeptide) DipeptideResin->DKP Intramolecular Cyclization Resin HO-Resin DipeptideResin->Resin Cleavage Termination Chain Termination DKP->Termination

Caption: DKP formation leads to cleavage and chain termination.

Q5: How can I prevent DKP formation?

A: Prevention is key, as this reaction is irreversible.

StrategyDescription & Rationale
Resin Selection For sequences prone to DKP formation (especially with C-terminal Pro), use a 2-chlorotrityl chloride (2-CTC) resin . The extreme steric bulk of the trityl linkage effectively shields the ester bond from nucleophilic attack by the N-terminal amine. [5]
Immediate Coupling Couple the third amino acid immediately after the deprotection of the second. Minimize any delay during which the free N-terminal amine of the dipeptide is exposed. [6]
Use of Dipeptides If synthesizing a longer peptide, starting the synthesis by coupling an Fmoc-AA₃-AA₂(Pro)-OH dipeptide can bypass the vulnerable dipeptide stage.
Modified Deprotection For highly sensitive sequences, using milder deprotection conditions or alternative bases may reduce the rate of DKP formation. [7][6]
Section 3: Protecting Sensitive Residues

Several amino acid side chains are susceptible to modification during the basic deprotection step or subsequent acidic cleavage.

Q6: My peptide contains Tryptophan (Trp), and I'm seeing extra peaks in my mass spec. What's happening?

A: The indole side chain of Tryptophan is highly nucleophilic and susceptible to modification by electrophiles generated during both synthesis and final cleavage. During cleavage, cations released from side-chain protecting groups (like the tert-butyl cation) or the resin linker can alkylate the indole ring. [8][9]Furthermore, sulfonyl groups from Arg(Pmc/Pbf) deprotection can sulfonate the tryptophan ring. [8] Solution: The most effective strategy is to protect the indole nitrogen with a Boc group (Fmoc-Trp(Boc)-OH) . [8]This protection dramatically reduces the nucleophilicity of the indole ring, preventing alkylation and sulfonation. The Boc group is cleanly removed during the final TFA cleavage.

Q7: What side reactions affect Cysteine (Cys), and how can they be avoided?

A: Cysteine is prone to two main side reactions related to Fmoc deprotection:

  • Racemization: The α-proton of C-terminal Cys is particularly acidic and can be abstracted by piperidine, leading to significant racemization. The extent of racemization depends on the S-protecting group. [10]2. 3-(1-Piperidinyl)alanine Formation: For peptides with C-terminal Cys, the base can catalyze a β-elimination of the protected sulfhydryl group to form a dehydroalanine intermediate. Piperidine then adds to this intermediate via a Michael addition, resulting in an irreversible +51 Da mass modification. [5] Solutions:

  • To minimize racemization, use a sterically bulky protecting group like Trityl (Trt) . [5][10]* To avoid 3-(1-Piperidinyl)alanine formation, avoid extended exposure to piperidine. If this side reaction is severe, consider alternative, less nucleophilic bases for deprotection.

Q8: How can I prevent the oxidation of Methionine (Met)?

A: The thioether side chain of Methionine (Met) is easily oxidized to methionine sulfoxide, especially during final acidic cleavage when oxidative species can be present. [11]While this can sometimes be reversed, prevention is better.

Solution: Oxidation is primarily a concern during final cleavage, not Fmoc deprotection. However, ensuring high-quality, peroxide-free solvents (like DMF) throughout the synthesis is good practice. During the final TFA cleavage, always include a scavenger like dithiothreitol (DTT) or ethyl methyl sulfide (EMS) to protect the Met residue. [8][11][12]

Q9: I'm using Arg(Pbf) and see byproducts. What is the cause?

A: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, while effective, can be a source of side reactions. During final TFA cleavage, the released sulfonyl cation is a potent electrophile that can modify nucleophilic residues, particularly Tryptophan. [8][13] Solution: This is a cleavage-related issue, but the choice of protecting groups during synthesis is the solution. When your sequence contains both Arg and Trp, it is highly recommended to use Fmoc-Trp(Boc)-OH to shield the tryptophan from the Pbf-derived cation. [8][13]

Section 4: Troubleshooting Workflow and Protocols

A systematic approach is crucial for diagnosing and solving issues related to side-chain modifications.

Troubleshooting_Workflow Start Analyze Crude Peptide (LC-MS) MassCheck Unexpected Mass Peaks? Start->MassCheck AspCheck Sequence contains Asp-Gly/Ser/Asn? MassCheck->AspCheck Yes PurityCheck Low Purity / Broad Peaks? MassCheck->PurityCheck No DKPCheck Low yield of full-length peptide? Truncation at dipeptide stage? AspCheck->DKPCheck No AspSolution Implement Aspartimide Prevention: - Optimized deprotection - Use Fmoc-Asp(OMpe/OBno)-OH - Add HOBt to base AspCheck->AspSolution Yes OtherResidues Mass consistent with... +51 Da (Cys)? +16 Da (Met)? Alkylation (Trp)? DKPCheck->OtherResidues No DKPSolution Implement DKP Prevention: - Use 2-CTC resin - Couple 3rd residue immediately - Use dipeptide building block DKPCheck->DKPSolution Yes OtherSolution Use appropriate side-chain protection: - Fmoc-Trp(Boc)-OH - Use bulky Cys(Trt)-OH - Check cleavage scavengers OtherResidues->OtherSolution Yes RacSolution Racemization suspected. - Use additives (Oxyma, HOBt) - Check His/Cys protection - Use chiral HPLC for analysis PurityCheck->RacSolution Yes Good Synthesis Successful PurityCheck->Good No

Caption: A logical flowchart for troubleshooting common issues in Fmoc SPPS.

Experimental Protocols

This protocol is suitable for most non-problematic sequences.

  • Resin Wash: Wash the peptide-resin with Dimethylformamide (DMF) (3 x 1 min).

  • Deprotection (First Treatment): Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3-5 minutes at room temperature. [14]Drain the solution.

  • Deprotection (Second Treatment): Add a fresh aliquot of 20% piperidine in DMF. Agitate for 10-15 minutes at room temperature. [14]4. Monitoring (Optional): Collect the drained solutions and measure the UV absorbance of the dibenzofulvene-piperidine adduct around 301 nm to monitor reaction completion. [14]5. Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all residual piperidine before the next coupling step.

This protocol is designed to minimize base exposure for sequences containing motifs like Asp-Gly.

  • Resin Wash: Wash the peptide-resin with N-Methyl-2-pyrrolidone (NMP) (3 x 1 min).

  • Deprotection Cocktail: Prepare a solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) Piperazine in NMP. Some protocols also include 0.1M HOBt as an additive. [7][15]3. Deprotection Treatment: Add the deprotection cocktail to the resin. Agitate for 5-7 minutes at room temperature. Drain.

  • Second Treatment: Repeat step 3 with a fresh aliquot of the deprotection cocktail.

  • Final Wash: Drain the solution and wash the resin thoroughly with NMP (at least 5 times) to ensure complete removal of the deprotection reagents.

References
  • Vertex AI Search. (n.d.). Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). Retrieved April 1, 2026.
  • Vertex AI Search. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Retrieved April 1, 2026.
  • PubMed. (n.d.). Side reactions in solid-phase peptide synthesis and their applications. Retrieved April 1, 2026, from [Link]

  • PubMed. (n.d.). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Retrieved April 1, 2026, from [Link]

  • Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis?. Retrieved April 1, 2026.
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved April 1, 2026, from [Link]

  • PMC. (n.d.). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Retrieved April 1, 2026, from [Link]

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved April 1, 2026, from [Link]

  • PubMed. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved April 1, 2026, from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved April 1, 2026, from [Link]

  • PMC. (2019, July 15). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. Retrieved April 1, 2026, from [Link]

  • Peptide Chemistry. (n.d.). Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS. Retrieved April 1, 2026.
  • Wiley Online Library. (2025, August 27). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved April 1, 2026, from [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved April 1, 2026, from [Link]

  • Benchchem. (n.d.). Optimal Fmoc Deprotection Conditions for Fmoc-Phe(4-F)-OH: Application Notes and Protocols. Retrieved April 1, 2026.
  • Benchchem. (2026, March). A Comprehensive Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis (SPPS). Retrieved April 1, 2026.
  • Peptide Chemistry. (n.d.). Fmoc Cleavage: Mechanism and Best Practices in SPPS. Retrieved April 1, 2026.
  • Benchchem. (n.d.). Safeguarding Stereochemistry: A Comparative Guide to Histidine Side-Chain Protection in SPPS. Retrieved April 1, 2026.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1026 - Fmoc-Arg(Pmc). Retrieved April 1, 2026, from [Link]

  • Springer Link. (n.d.). Methods for Removing the Fmoc Group. Retrieved April 1, 2026, from [Link]

  • ACS Publications. (2022, May 4). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Retrieved April 1, 2026, from [Link]

  • MDPI. (2016, November 15). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved April 1, 2026, from [Link]

  • University of Pittsburgh. (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Retrieved April 1, 2026, from [Link]

  • Wiley Online Library. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Retrieved April 1, 2026, from [Link]

  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. Retrieved April 1, 2026.
  • PMC. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved April 1, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the cleavage of the Fmoc group. Retrieved April 1, 2026, from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved April 1, 2026, from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved April 1, 2026.
  • PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved April 1, 2026, from [Link]

  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved April 1, 2026.
  • SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved April 1, 2026, from [Link]

  • Peptide Chemistry. (n.d.). Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). Retrieved April 1, 2026.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Retrieved April 1, 2026.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved April 1, 2026.
  • PMC. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved April 1, 2026, from [Link]

  • CPC Scientific. (n.d.). Minimal Protection Group Strategies for SPPS. Retrieved April 1, 2026.
  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved April 1, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Incorporation of Ureido-Containing Amino Acids: A Comparative Analysis of Fmoc-Cit-OH and Fmoc-L-Lys(carbamoyl-OtBu)-OH in Peptide Synthesis

An In-Depth Technical Guide: Introduction: The Significance of Citrulline and its Analogs in Peptide Science Citrulline, a non-proteinogenic amino acid, is a key player in various physiological and pathological processes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Introduction: The Significance of Citrulline and its Analogs in Peptide Science

Citrulline, a non-proteinogenic amino acid, is a key player in various physiological and pathological processes. It is generated post-translationally from arginine by a family of enzymes known as peptidylarginine deiminases (PADs) in a process called citrullination or deimination.[1][2][3] This modification is profound; it converts a positively charged arginine residue into a neutral citrulline, which can alter a protein's structure, function, and antigenicity.[1][4] Consequently, citrullinated proteins are implicated in the pathology of autoimmune diseases like rheumatoid arthritis and multiple sclerosis, making citrulline-containing peptides invaluable tools for diagnostics, therapeutic development, and mechanistic studies.[1][5]

Synthesizing these peptides requires specialized building blocks. The most direct approach utilizes Fmoc-L-Citrulline (Fmoc-Cit-OH) . An alternative strategy involves incorporating a modified lysine derivative, Fmoc-L-Lys(carbamoyl-OtBu)-OH , which, upon final deprotection, yields a residue of homocitrulline. Homocitrulline is a close structural analog of citrulline, differing by only a single methylene group in its side chain.[6] It arises from the carbamylation of lysine residues and is also linked to inflammatory conditions and autoimmunity.[6][7][8]

This guide provides a comprehensive comparison of these two synthetic strategies. We will delve into the mechanistic nuances, experimental considerations, potential side reactions, and the critical differences in the final peptide products, empowering researchers to make informed decisions for their specific applications.

Chemical Foundations: A Tale of Two Building Blocks

The choice between Fmoc-Cit-OH and Fmoc-L-Lys(carbamoyl-OtBu)-OH is fundamentally a choice between direct versus indirect incorporation of a ureido functional group, leading to distinct chemical entities.

G cluster_0 Fmoc-L-Citrulline (Fmoc-Cit-OH) cluster_1 Fmoc-L-Lys(carbamoyl-OtBu)-OH Cit Cit Lys Lys

Figure 1: Chemical structures of the two Fmoc-protected amino acid derivatives.

As illustrated, Fmoc-Cit-OH is the protected form of the target amino acid itself. In contrast, Fmoc-L-Lys(carbamoyl-OtBu)-OH is a lysine derivative where the ε-amino group is modified with a carbamoyl group that is itself protected by an acid-labile tert-Butyl (OtBu) group.[9]

Strategy 1: Direct Incorporation with Fmoc-Cit-OH

This is the most straightforward and unambiguous method for producing citrulline-containing peptides. The Fmoc-Cit-OH monomer is incorporated into the desired position of the peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[10][11][12]

Advantages:
  • Unambiguous Product: Guarantees the presence of a true citrulline residue in the final peptide.

  • Simplified Workflow: Avoids post-synthetic modification steps or complex deprotection considerations beyond standard final cleavage.

Experimental Considerations & Challenges:
  • Coupling Efficiency: Citrulline is a relatively bulky and polar amino acid, and its side chain can participate in hydrogen bonding, potentially leading to aggregation and incomplete coupling.[10] The choice of coupling reagent is critical to mitigate this.

  • Racemization: Like many amino acids, the chiral center of citrulline is susceptible to racemization during the activation step of coupling. This risk is highly dependent on the coupling reagents and conditions.[10]

Quantitative Data: Impact of Coupling Reagents on Fmoc-Cit-OH Incorporation
Coupling Reagent CombinationTemperatureCoupling EfficiencyRacemizationCausality & Expert Recommendation
HATU Elevated>98% (in 10 min)1.5–2.0%HATU is a highly potent activator, leading to rapid coupling which can outcompete aggregation. However, its high reactivity can also promote proton extraction from the α-carbon, increasing racemization, especially at higher temperatures. Recommended for speed but requires careful monitoring for chiral purity.[10]
DIC/Oxyma 0°CNear-quantitative<0.5%The combination of DIC with Oxyma as an additive provides a milder activation that effectively suppresses racemization. Performing the reaction at a reduced temperature further safeguards chiral integrity. This is the recommended choice for sequences where stereochemical purity is paramount.[10]
Protocol 1: Standard Coupling of Fmoc-Cit-OH
  • Resin Preparation: Swell the resin (e.g., Rink Amide for C-terminal amides) in Dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat for 7-10 minutes to ensure complete removal of the Fmoc group from the N-terminal amine.[13][14] Wash thoroughly with DMF.

  • Amino Acid Activation (DIC/Oxyma Method):

    • In a separate vessel, dissolve Fmoc-Cit-OH (3-4 eq.), Oxyma (3-4 eq.), and DIC (3-4 eq.) in DMF.

    • Allow to pre-activate for 5-10 minutes at 0°C.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative ninhydrin test to confirm the reaction has gone to completion (a negative result indicates a free primary amine is no longer present).[15]

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts. Proceed to the next deprotection/coupling cycle.

Strategy 2: The Lysine-to-Homocitrulline Pathway with Fmoc-L-Lys(carbamoyl-OtBu)-OH

This strategy provides an indirect route to incorporate a ureido-containing side chain. The Fmoc-L-Lys(carbamoyl-OtBu)-OH building block is incorporated into the peptide chain using standard lysine chemistry. The key transformation occurs during the final cleavage step.

Mechanism of Homocitrulline Formation:

The side-chain protecting group consists of a carbamoyl moiety (-CONH₂) protected by a tert-Butyl group. The OtBu group is highly stable under the basic conditions (piperidine) used for N-terminal Fmoc deprotection, ensuring orthogonality.[9][] However, during the final cleavage from the resin using a strong acid like Trifluoroacetic Acid (TFA), the OtBu group is readily cleaved, liberating the carbamoyl group and yielding a homocitrulline residue.[9]

Advantages:
  • Utilizes Standard Chemistry: Leverages the well-established and robust coupling chemistry of lysine derivatives.

  • Potential Cost-Effectiveness: Depending on supplier pricing, this lysine derivative may be more economical than Fmoc-Cit-OH.

Critical Considerations & Drawbacks:
  • Final Product is Homocitrulline, NOT Citrulline: This is the most crucial distinction. Homocitrulline is structurally and often immunologically distinct from citrulline due to the extra methylene group in its side chain.[6] Researchers studying specific biological recognition (e.g., with anti-citrullinated protein antibodies) must be aware that homocitrulline may not be a suitable mimic.

  • Incomplete Deprotection: While unlikely with standard TFA cleavage times, incomplete removal of the OtBu group could lead to a heterogeneous final product.

Protocol 2: Incorporation and Deprotection for Homocitrulline Formation
  • Coupling: Follow the same Fmoc-SPPS coupling protocol as described in Protocol 1, substituting Fmoc-Cit-OH with Fmoc-L-Lys(carbamoyl-OtBu)-OH. Standard coupling reagents like HBTU or DIC/HOBt are typically efficient.

  • Chain Elongation: Continue synthesis of the peptide to the desired length.

  • Final Cleavage and Deprotection:

    • After the final N-terminal Fmoc group is removed, wash the peptidyl-resin with DMF, followed by Dichloromethane (DCM), and dry under vacuum.

    • Prepare a cleavage cocktail, typically 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water (v/v). TIS acts as a scavenger to trap the reactive tert-butyl cations generated during deprotection.[9][13]

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • During this step, TFA will cleave the peptide from the resin and simultaneously remove the side-chain protecting groups, including the OtBu from the modified lysine, yielding the homocitrulline residue.

    • Filter the resin and precipitate the crude peptide in cold diethyl ether.

Comparative Workflow and Outcome

The following diagram illustrates the divergent pathways and outcomes of the two synthetic strategies.

Figure 2: Comparative workflow of the two strategies for incorporating ureido-functionalized amino acids.

Head-to-Head Summary

FeatureFmoc-Cit-OH Fmoc-L-Lys(carbamoyl-OtBu)-OH
Final Amino Acid L-Citrulline L-Homocitrulline (Lysine derivative)
Synthetic Approach Direct incorporationIndirect incorporation of a precursor
Key Chemical Step Standard peptide bond formationAcid-catalyzed deprotection of OtBu group during final cleavage
Primary Advantage Produces the authentic, biologically relevant citrulline residue.May be more cost-effective; uses standard lysine chemistry.
Primary Disadvantage Can be prone to aggregation and racemization; may be more expensive.Does not produce citrulline. The final product is a structural analog.
Recommended Use Case When the exact structure of citrulline is required for biological assays, antibody recognition, or structural studies.When a general ureido-containing side chain is acceptable, or for creating homocitrulline-containing peptides for specific research on carbamylation.

Conclusion and Recommendations for the Practicing Scientist

The selection between Fmoc-Cit-OH and Fmoc-L-Lys(carbamoyl-OtBu)-OH is not a matter of simple preference but a critical decision dictated by the desired final product and the scientific question at hand.

  • For any research involving the biological roles of citrullination—including studies on autoimmune diseases, enzyme-substrate interactions, or the development of diagnostic tools that rely on anti-citrulline antibodies—the use of Fmoc-Cit-OH is mandatory . It is the only route to synthesizing a peptide containing a true citrulline residue. The potential challenges of its incorporation can be effectively managed by optimizing coupling conditions, specifically by using reagents like DIC/Oxyma at reduced temperatures to ensure chiral fidelity.[10]

  • The Fmoc-L-Lys(carbamoyl-OtBu)-OH reagent is a valuable tool for a different purpose: the synthesis of homocitrulline-containing peptides . This is relevant for research focused on the post-translational modification of carbamylation, which is associated with inflammation, kidney disease, and aging.[7][17] It should not be used as a substitute for Fmoc-Cit-OH with the expectation of generating a citrullinated peptide.

By understanding the fundamental chemical differences and the divergent synthetic outcomes, researchers can confidently select the appropriate building block to advance their research with precision and scientific integrity.

References

  • Wikipedia. (n.d.). Citrullination. Retrieved from [Link]

  • Wikipedia. (n.d.). Homocitrulline. Retrieved from [Link]

  • Bio-Synthesis. (2012, December 3). Citrullinated Peptide Synthesis. Retrieved from [Link]

  • Thompson, P. R., & Coon, J. J. (2011). Chemical and biological methods to detect posttranslational modifications of arginine. PMC. Retrieved from [Link]

  • Anaspec. (n.d.). Fmoc-L-citrulline - 5 g. Retrieved from [Link]

  • LifeTein. (2025, February 12). Unnatural Amino Acids: Citrulline | LifeTein Peptide Blog. Retrieved from [Link]

  • Bio-Synthesis. (2017, December 6). Carbamylation in aging and disease. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Sun, H., et al. (2021). The pattern of apolipoprotein A-I lysine carbamylation reflects its lipidation state and the chemical environment within human atherosclerotic aorta. PMC. Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Ganesan, A., et al. (2021). Impact of Posttranslational Modification in Pathogenesis of Rheumatoid Arthritis: Focusing on Citrullination, Carbamylation, and Acetylation. MDPI. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Cit-OH [133174-15-9]. Retrieved from [Link]

  • ResearchGate. (2014, February 18). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. Retrieved from [Link]

  • Cruz, L. J., et al. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Retrieved from [Link]

  • Bio-Synthesis. (2014, July 30). Homocitrulline. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). Citrulline containing peptides - US3250759A.
  • Fields, G. B., & Fields, C. G. (1997). Methods for Removing the Fmoc Group. In: Methods in Enzymology, vol 289. Academic Press. Retrieved from [Link]

  • Zaykov, A. N., et al. (2016). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC. Retrieved from [Link]

  • Kent, S. B., et al. (2026, February 2). Proximity-driven acceleration of challenging solid-phase peptide couplings. PMC. Retrieved from [Link]

  • Schorn, M., et al. (2020, November 29). Reactivity-Based Screening for Citrulline-Containing Natural Products Reveals a Family of Bacterial Peptidyl Arginine Deiminases. ACS Publications. Retrieved from [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • Al-Gharabli, S., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. PMC. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Lysine Protecting Groups in Solid-Phase Peptide Synthesis

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS).[1] The choice of a protecting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS).[1] The choice of a protecting group for the ε-amino group of lysine is particularly consequential, profoundly influencing the overall yield, purity, and efficiency of the synthesis.[1] The highly nucleophilic nature of lysine's ε-amino group necessitates robust protection to prevent unwanted side reactions, such as peptide branching.[1][2] An ideal protecting group must remain stable throughout the iterative cycles of synthesis and be selectively removable under conditions that do not compromise the integrity of the peptide or other protecting groups.[1][3] This guide provides an objective comparison of commonly used lysine protecting groups, supported by experimental data, to inform the selection of the most appropriate strategy for your synthetic goals.

The Principle of Orthogonality: The Cornerstone of Complex Peptide Synthesis

In the context of SPPS, an orthogonal protection scheme is one where the Nα-protecting group and the side-chain protecting groups can be removed under entirely different conditions.[4] This principle is fundamental when designing complex peptides, such as those with branches, cyclizations, or site-specific conjugations. For instance, the widely used Fmoc/tBu strategy employs a base-labile Fmoc group for the α-amine and acid-labile groups (like tBu) for side-chain protection.[5] A truly orthogonal lysine protecting group can be removed without affecting either the Fmoc group on the N-terminus or the tBu-based groups on other side chains, allowing for specific manipulation of the lysine side chain while the peptide is still anchored to the resin.[6][7]

A Comparative Analysis of Key Lysine Protecting Groups

The selection of a lysine protecting group is intrinsically linked to the overall synthetic strategy, primarily the chemistry used for Nα-protection (e.g., Fmoc or Boc).[3] Below is a detailed comparison of the most prevalent protecting groups used in modern peptide synthesis.

Standard Acid-Labile and Base-Labile Groups
  • Boc (tert-Butoxycarbonyl): As the standard side-chain protection for lysine in Fmoc-SPPS, the Boc group is prized for its stability during the repetitive piperidine treatments used for Nα-Fmoc removal.[6] It is conveniently cleaved simultaneously with other tBu-based side-chain protecting groups and the peptide from most resins during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[1][2] However, the tert-butyl cation generated during deprotection can lead to side reactions with sensitive residues like tryptophan and tyrosine if scavengers are not used.[6]

  • Z (Benzyloxycarbonyl): Also known as Cbz, this group is a classic in peptide chemistry.[6] In Fmoc-SPPS, the Z group is stable to both piperidine and TFA, making it useful for synthesizing protected peptide fragments.[6][8] Its removal is typically achieved through hydrogenolysis or treatment with strong acids like TFMSA.[8]

The Orthogonal Toolkit: Enabling Advanced Peptide Design

For applications requiring on-resin modification of the lysine side chain, a suite of orthogonal protecting groups is available. These groups are selectively cleaved under specific conditions that leave the Nα-Fmoc group, other side-chain protecting groups, and the resin linkage intact.

  • Mtt (4-Methyltrityl) and Mmt (4-Methoxytrityl): These trityl-based groups are highly acid-labile, significantly more so than Boc.[9] This allows their selective removal using very dilute TFA (e.g., 1-2% in DCM) or other mild acidic cocktails, while Boc and tBu groups remain intact.[9][10] Mmt is even more labile than Mtt due to the electron-donating effect of the methoxy group.[9] This hyper-lability makes them ideal for on-resin cyclization or branching, but care must be taken to avoid premature deprotection during synthesis.[9][11]

  • Alloc (Allyloxycarbonyl): The Alloc group offers true orthogonality, being stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal.[12] Its cleavage is achieved under mild conditions via palladium(0)-catalyzed allyl transfer, typically using a catalyst like Pd(PPh₃)₄ in the presence of a scavenger such as phenylsilane.[11][12] This unique removal chemistry makes it a powerful tool for complex synthetic schemes, including the on-resin preparation of branched and cyclic peptides.[7][12]

  • ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): This protecting group is cleaved under conditions orthogonal to both acid- and base-labile groups. The ivDde group is stable to TFA and piperidine but is selectively removed by treatment with dilute hydrazine (e.g., 2-5% in DMF).[11] This makes the Fmoc/ivDde strategy a standard approach for synthesizing branched and cyclic peptides.[13] The related Dde group is also used, but it is less stable and more prone to migration during synthesis than the more hindered ivDde.[14][15][16]

Quantitative Performance Data

The choice of protecting group can significantly impact the final purity and yield of a peptide synthesis. The following table summarizes experimental data from comparative studies.

| Protecting Group | Peptide Strategy/Sequence | Crude Purity (%) | Overall Yield (%) | Reference | | --- | --- | --- | --- | | Boc | Conventional SPPS of a peptide-drug conjugate | 25 | Not Reported |[1] | | Dde | Minimal Protection SPPS of a peptide-drug conjugate | 75 | Not Reported |[1] | | Boc | N-terminal fragment of α-synuclein (E46K mutant) | 99 | 2 |[1] | | Alloc | N-terminal fragment of α-synuclein (E46K mutant, glycated) | 86 | 1 |[1] | | Mmt | Branched gp41 (HIV-1 epitope) | 79 | Not Reported |[11] | | Alloc | Branched gp41 (HIV-1 epitope) | 82 | Not Reported |[11] | | ivDde | Branched gp41 (HIV-1 epitope) | 93 | Not Reported |[11] |

Note: The yields and purities reported are for specific, often complex, peptide sequences and may not be directly extrapolated to all syntheses. However, they provide valuable insight into the comparative performance of these protecting groups under defined conditions.[1] As seen in the synthesis of a peptide-drug conjugate, a minimal protection strategy utilizing the Dde group resulted in a threefold increase in crude purity compared to a conventional approach with the Boc group.[1]

Visualizing Orthogonality in Action

The concept of using orthogonal protecting groups is best illustrated in the synthesis of a branched peptide, where a second peptide chain is grown from the side chain of a lysine residue.

G cluster_main Main Chain Synthesis (Fmoc/tBu Strategy) cluster_side Side Chain Elongation cluster_final Final Deprotection S1 Start with Resin S2 Couple Fmoc-Lys(Orthogonal)-OH S1->S2 S3 Elongate Main Peptide Chain (Iterative Fmoc deprotection & coupling) S2->S3 S4 Selectively Remove Orthogonal Group (e.g., Pd(0) for Alloc, Hydrazine for ivDde) S3->S4 Main chain complete S5 Couple First Amino Acid of Branch S4->S5 S6 Elongate Side Chain S5->S6 S7 Global Deprotection (TFA) Cleave from Resin S6->S7 Side chain complete S8 Purified Branched Peptide S7->S8

Workflow for synthesizing a branched peptide using an orthogonal lysine protecting group.

Experimental Protocols: A Self-Validating System

To provide a standardized comparison, the following section details representative protocols for the on-resin deprotection of common orthogonal protecting groups. These protocols are based on standard Fmoc/tBu SPPS methodologies.

Protocol 1: Selective Deprotection of the Alloc Group
  • Causality: This protocol utilizes a palladium(0) catalyst to specifically cleave the allyl moiety of the Alloc group. Phenylsilane acts as a scavenger to trap the cleaved allyl group, preventing side reactions.[11][12] The N-terminus must be protected (e.g., with Fmoc) to prevent unwanted reactions.[12]

  • Materials and Reagents:

    • Peptide-resin containing a Lys(Alloc) residue

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Phenylsilane

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Swell the peptide-resin in anhydrous DCM for 30 minutes in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Drain the DCM.

    • Prepare a deprotection solution of Pd(PPh₃)₄ (e.g., 0.2 equivalents relative to resin loading) and phenylsilane (e.g., 20 equivalents) in anhydrous DCM.[12]

    • Add the solution to the resin and gently agitate the mixture at room temperature for 2 hours.[12] The vessel should be protected from light.[17]

    • Drain the reaction mixture and wash the resin thoroughly with DCM (5x), 5% sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), DCM (5x), and finally DMF (5x).[17]

    • The resin is now ready for subsequent modification at the deprotected lysine side chain.

Protocol 2: Selective Deprotection of the ivDde Group
  • Causality: This protocol uses a dilute solution of hydrazine, a strong nucleophile, to cleave the ivDde group via a well-established mechanism, yielding a chromophoric indazole byproduct that can be used to monitor the reaction spectrophotometrically at 290 nm.[6][13] The N-terminus should be protected (e.g., with a Boc group) as hydrazine can also remove the Fmoc group.[15]

  • Materials and Reagents:

    • Peptide-resin containing a Lys(ivDde) residue

    • Hydrazine monohydrate

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Drain the DMF.

    • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.[1][15]

    • Add the hydrazine solution to the resin and agitate at room temperature.

    • Perform multiple short treatments (e.g., 3 x 3-10 minutes) rather than a single long one to ensure efficient removal and minimize potential side reactions.[15]

    • After the final treatment, drain the solution and wash the resin extensively with DMF (at least 5x) to remove all traces of hydrazine and the cleavage byproducts.

    • The resin is now ready for the next synthetic step.

Protocol 3: Selective Deprotection of the Mtt Group
  • Causality: This protocol leverages the high acid lability of the Mtt group. A very low concentration of TFA is sufficient to protonate and cleave the group, releasing a stable Mtt carbocation.[18] Triisopropylsilane (TIS) is included as a scavenger to quench this reactive carbocation and prevent side reactions.[18][19]

  • Materials and Reagents:

    • Peptide-resin containing a Lys(Mtt) residue

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS)

  • Procedure:

    • Swell the peptide-resin in DCM for 30 minutes.

    • Drain the DCM.

    • Prepare a deprotection solution of 1-2% TFA and 2-5% TIS in DCM.[9][18]

    • Treat the resin with the deprotection solution, typically with multiple short treatments (e.g., 5-10 treatments of 2 minutes each) until the yellow-orange color of the Mtt cation is no longer observed in the filtrate.

    • After complete deprotection, wash the resin with DCM.

    • Perform a neutralization wash with a solution of 1-10% DIPEA in DMF.[19]

    • Finally, wash the resin thoroughly with DMF to prepare for the subsequent coupling step.

Conclusion and Strategic Recommendations

The strategic selection of a lysine protecting group is a pivotal decision in the design and execution of solid-phase peptide synthesis.

  • For routine linear peptides synthesized via the Fmoc/tBu strategy, Fmoc-Lys(Boc)-OH remains the gold standard due to its robustness and compatibility with standard cleavage protocols.

  • When site-specific, on-resin modifications are required, a careful evaluation of orthogonality is paramount.

    • The Mtt/Mmt groups are excellent choices when hyper-acid-lability is needed, allowing for deprotection under the mildest acidic conditions.[9]

    • The Alloc group provides a truly orthogonal option, removable with palladium catalysis, which is invaluable for complex syntheses involving multiple orthogonal schemes.[12]

    • The ivDde group offers a robust and widely-used orthogonal strategy, with its unique hydrazine-mediated cleavage providing a clear and distinct deprotection pathway.[11][13]

By understanding the chemical properties, performance data, and validated protocols associated with each protecting group, researchers can make informed decisions, troubleshoot potential issues, and ultimately accelerate the development of novel peptide-based therapeutics and research tools.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from https://www.sigmaaldrich.
  • A Comparative Analysis of Lysine Protecting Groups for Enhanced Yield in Solid-Phase Peptide Synthesis. (n.d.). Benchchem. Retrieved from https://www.benchchem.
  • Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. (n.d.). Retrieved from https://cem.com/en/automated-deprotection-of-orthogonal-and-non-standard-lysine-protecting-groups
  • Hossain, I., & Li, F. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Open Access Pub, 5(3). Retrieved from https://openaccesspub.org/article/2104
  • Boc-Lys(Z)-OH 2389-45-9. (n.d.). Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/853039
  • Mikami, Y., Arimoto, H., & Uesugi, M. (2023). Biocompatible lysine protecting groups for the chemoenzymatic synthesis of K48/K63 heterotypic and branched ubiquitin chains. ChemRxiv. Retrieved from https://chemrxiv.org/engage/chemrxiv/article-details/642289c092b7715f2682976c
  • Fmoc-Lys(N3)-OH | 159610-89-6. (n.d.). ChemPep. Retrieved from https://www.chempep.com/products/fmoc-lys-n3-oh-cas-159610-89-6/
  • Application Notes and Protocols for Boc-Lys(2-Picolinoyl)-OH in Solid-Phase Peptide Synthesis. (n.d.). Benchchem. Retrieved from https://www.benchchem.
  • Alloc Protecting Group Removal Protocol. (n.d.). Retrieved from https://www.cdn.com/sites/default/files/protocols/Alloc%20Protecting%20Group%20Removal%20Protocol.pdf
  • Fmoc-Lys(ivDde)-OH – Acid/Base Stable Protection for Special Use. (n.d.). Advanced ChemTech. Retrieved from https://www.advancedchemtech.com/product/fmoc-lysivdde-oh/
  • Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/orthogonal-building-blocks
  • Minimal Protection Strategies for SPPS. (n.d.). DriveHQ. Retrieved from https://www.drivehq.com/file/df.aspx/publish/cpcsci/website/green-chemistry-for-sustainable-peptide-manufacturing.pdf
  • A Comparative Guide to Lysine Protecting Groups: The Advantages of Msc. (n.d.). Benchchem. Retrieved from https://www.benchchem.
  • Zhang, Z., et al. (2025). Evolution of branched peptides as novel biomaterials. Journal of Materials Chemistry B. DOI:10.1039/D4TB01897D
  • N-Substituted Iminothiolane (NIT): A Promising Strategy for Protecting Lysine Side Chains for Solid-Phase Peptide Chemistry. (2024). Organic Letters. ACS Publications. Retrieved from https://pubs.acs.org/doi/10.1021/acs.orglett.4c02694
  • Fmoc-L-Lys(Mtt)-OH – More Acid Labile Protecting Group. (n.d.). Advanced ChemTech. Retrieved from https://www.advancedchemtech.com/product/fmoc-l-lysmtt-oh/
  • Mtt vs. Mmt: A Comparative Guide to Lysine Side-Chain Protection in Peptide Synthesis. (n.d.). Benchchem. Retrieved from https://www.benchchem.
  • The deprotection of Lys(Mtt) revisited. (2026). ResearchGate. Retrieved from https://www.researchgate.net/publication/225010663_The_deprotection_of_LysMtt_revisited
  • Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. (2022). The Journal of Organic Chemistry. ACS Publications. Retrieved from https://pubs.acs.org/doi/10.1021/acs.joc.2c00984
  • Protocol for Selective Deprotection of the Mtt Group. (n.d.). Benchchem. Retrieved from https://www.benchchem.
  • Selective Removal of Mtt Protecting Group From Amines. (n.d.). Aapptec Peptides. Retrieved from https://www.aapptec.
  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from https://www.rsc.
  • Removal of Dde and ivDde Protecting Groups. (n.d.). Aapptec Peptides. Retrieved from https://www.aapptec.
  • CAS 86060-82-4 Fmoc-Lys(Z)-OH. (n.d.). Alfa Chemistry. Retrieved from https://www.alfa-chemistry.com/cas_86060-82-4.htm
  • Fmoc-D-Lys(ivDde)-OH Novabiochem 1272755-33-5. (n.d.). Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/product/mm/852109
  • NEW Orthogonally protected lysine derivatives. (n.d.). Novabiochem®. Retrieved from https://www.emdmillipore.com/Web-US-Site/en_CA/-/USD/Process-MS-Merck?TargetURL=https%3A%2F%2Fwww.emdmillipore.
  • Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. (2018). PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6192994/
  • Automated Synthesis of a Complex Multi-branched Peptide using the Biotage® Initiator+ Alstra™ 'Branches' Software Feature. (n.d.). Retrieved from https://www.biotage.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/spps

Sources

Validation

The Analytical Crucible: A Comparative Guide to Purity Analysis of Crude Citrullinated Peptides

As a Senior Application Scientist, I frequently encounter a recurring pitfall in peptide drug development and biomarker research: the overestimation of citrullinated peptide purity. Citrullinated peptides are indispensab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a recurring pitfall in peptide drug development and biomarker research: the overestimation of citrullinated peptide purity. Citrullinated peptides are indispensable tools in autoimmune research, serving as the primary antigens for detecting anti-citrullinated protein antibodies (ACPAs) in Rheumatoid Arthritis (RA)[1][2].

When these peptides are synthesized via Solid-Phase Peptide Synthesis (SPPS), the crude mixture inevitably contains truncated sequences, deletion impurities, and un-modified arginine precursors. Validating the purity of the final product requires overcoming a severe analytical bottleneck: the physicochemical difference between arginine and citrulline is vanishingly small. This guide objectively compares the leading analytical modalities for purity assessment, providing the mechanistic causality and self-validating protocols required to ensure absolute scientific integrity.

The +0.9840 Da Conundrum: Understanding the Analytical Challenge

To design a robust purity assay, we must first understand the molecular causality of the modification. Citrullination converts the highly basic guanidino group of an arginine residue into a neutral ureido group[3]. This induces two critical changes:

  • Loss of Charge: The peptide loses one positive charge at physiological pH, altering its electrophoretic mobility and slightly increasing its hydrophobicity[4].

  • The Mass Defect: The exchange of an imine group (=NH) for a carbonyl oxygen (=O) results in a mass shift of exactly +0.9840 Da [4][5].

This mass shift creates a treacherous analytical landscape. The +0.9840 Da increase is nearly isobaric with both spontaneous deamidation of asparagine/glutamine (+0.9840 Da) and the first 13C isotopic peak of the un-modified arginine precursor (+1.0033 Da)[5][6]. The difference between the citrullinated monoisotopic peak and the arginine isotopic peak is a mere 0.0193 Da . Conventional low-resolution analytical methods will conflate these peaks, masking arginine impurities and generating false-positive purity scores.

Comparative Analysis of Purity Assessment Modalities

To establish a self-validating analytical system, we must employ orthogonal techniques that probe different physicochemical properties of the peptide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Mechanism: Separates peptides based on hydrophobicity. Because citrullination removes a polar, positively charged moiety, the citrullinated target is marginally more hydrophobic than its arginine precursor, typically eluting slightly later on a C18 stationary phase[7][8].

  • The Reality: In complex crude mixtures, this minor hydrophobic shift is often insufficient to achieve baseline resolution ( Rs​≥1.5 ). Standard steep gradients (e.g., 1% B/min) will cause the Arg-impurity and Cit-target to co-elute.

High-Resolution LC-MS/MS (HR-LC-MS/MS)
  • Mechanism: Differentiates peptides based on exact mass-to-charge ratio ( m/z ) and fragmentation patterns.

  • The Reality: This is the gold standard, provided the mass analyzer (e.g., Orbitrap or TOF) is tuned to a resolving power of >60,000 to separate the 0.0193 Da isotopic overlap[4]. Furthermore, HR-LC-MS/MS provides a self-validating mechanism: during Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), citrullinated peptides exhibit a highly diagnostic neutral loss of isocyanic acid (HNCO, -43.0058 Da) from the ureido group[6][9]. Deamidated peptides do not exhibit this loss, allowing for unambiguous confirmation[4].

Capillary Zone Electrophoresis (CZE)
  • Mechanism: Separates analytes based on their charge-to-mass ratio.

  • The Reality: Because citrullination results in a macroscopic change in net charge ( Δ Charge = -1), CZE provides a highly orthogonal separation to RP-HPLC. It easily resolves Arg/Cit mixtures that might co-elute chromatographically, serving as an excellent secondary validation tool.

Quantitative Comparison of Analytical Modalities
Analytical ModalitySeparation MechanismResolution of Arg vs. CitKey AdvantagePrimary Limitation
RP-HPLC HydrophobicityModerate ( Δ Hydrophobicity)High throughput, preparative scalingHigh risk of co-elution in complex crude mixtures
HR-LC-MS/MS Mass-to-Charge ( m/z ) & FragmentationHigh (Resolves +0.9840 Da)Unambiguous sequence & modification site confirmationRequires expensive, high-resolution instrumentation
Capillary Electrophoresis Charge-to-Mass RatioHigh ( Δ Net Charge = -1)Orthogonal to HPLC; excellent for isobaric speciesLower sample load capacity than HPLC

Workflow Visualization

PurityWorkflow Start Crude Citrullinated Peptide HPLC Step 1: RP-HPLC Shallow Gradient (0.2% B/min) Start->HPLC Hydrophobic separation CE Step 2: Capillary Electrophoresis Orthogonal Charge Separation HPLC->CE Resolve co-eluting Arg/Cit MS Step 3: HR-LC-MS/MS Orbitrap/TOF (Res >60k) CE->MS Exact mass confirmation Frag Step 4: MS/MS Fragmentation Monitor -43 Da Neutral Loss MS->Frag Isolate monoisotopic peak Valid Final Validated Purity (>95% Target) Frag->Valid Confirm HNCO loss

Figure 1: Multi-modal purity analysis workflow for crude citrullinated peptides.

Self-Validating Experimental Protocols

Do not rely on a single trace to confirm purity. The following protocols are designed as self-validating systems to ensure absolute confidence in your analytical readouts.

Protocol 1: High-Resolution RP-HPLC Purity Profiling
  • Objective: Maximize the hydrophobic resolution between the crude Cit-peptide and Arg-precursor impurities.

  • Methodology:

    • Column Selection: Utilize a high-efficiency C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size) to maximize theoretical plates and peak sharpness.

    • Mobile Phase Preparation:

      • Buffer A: 0.05% Trifluoroacetic acid (TFA) in LC-MS grade Water.

      • Buffer B: 0.05% TFA in Acetonitrile.

      • Causality Check: We lower the TFA concentration from the standard 0.1% to 0.05%. This reduces ion suppression for downstream MS coupling while maintaining sufficient ion-pairing to prevent peak tailing.

    • Gradient Design: Implement an ultra-shallow gradient of 0.2% to 0.25% B/min across the expected elution window (e.g., 15% to 30% B over 60 minutes).

    • System Validation: Spike an aliquot of the crude mixture with a synthetic, pure Arg-equivalent peptide. A successful method must demonstrate a baseline resolution ( Rs​≥1.5 ) between the spiked Arg-peptide and the target Cit-peptide. If co-elution persists, switch to an orthogonal ion-pairing agent like Heptafluorobutyric acid (HFBA).

Protocol 2: HR-LC-MS/MS with Neutral Loss Triggering
  • Objective: Confidently identify the Cit-peptide, quantify isobaric impurities, and rule out deamidation.

  • Methodology:

    • MS Tuning & Calibration: Calibrate the mass spectrometer (e.g., Orbitrap) to achieve a resolving power of ≥60,000 at m/z 400. This is a hard requirement to distinguish the +0.9840 Da citrullination shift from the +1.0033 Da isotopic shift[4][5].

    • Precursor Isolation: Isolate the monoisotopic precursor ion of the target Cit-peptide using a narrow quadrupole isolation window (0.7 m/z ) to strictly exclude any co-eluting Arg-peptide isotopes.

    • Fragmentation (HCD): Apply a normalized collision energy (NCE) of 25-30% to fragment the peptide backbone.

    • Diagnostic Ion Monitoring: Scan the resulting MS/MS spectrum for the specific neutral loss of isocyanic acid (-43.0058 Da ) from the precursor ion or major b/y series ions[6][9]. Additionally, verify the presence of the citrulline immonium diagnostic ion at m/z 130.0975[4].

    • Purity Calculation: Integrate the Extracted Ion Chromatogram (XIC) of the Cit-peptide precursor against any detected Arg-peptide impurities. Use the -43 Da neutral loss as a binary filter: any +0.98 Da peak lacking the -43 Da loss must be quantified as a deamidated impurity, not the target product.

References

  • Source: nih.
  • Source: nih.
  • Source: rsc.
  • Source: nih.
  • Source: nih.
  • Source: plos.
  • Source: jci.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of Fmoc-L-Lys(carbamoyl-OtBu)-OH

In the landscape of peptide synthesis and drug development, the meticulous handling of specialized amino acid derivatives is paramount to both experimental success and laboratory safety. This guide provides essential, im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of peptide synthesis and drug development, the meticulous handling of specialized amino acid derivatives is paramount to both experimental success and laboratory safety. This guide provides essential, immediate safety and logistical information for the handling of Fmoc-L-Lys(carbamoyl-OtBu)-OH, a key building block in the synthesis of complex peptides. As Senior Application Scientists, our goal is to empower researchers with the knowledge to mitigate risks and ensure the integrity of their work through a deep understanding of the materials they handle.

While specific toxicological data for Fmoc-L-Lys(carbamoyl-OtBu)-OH is not extensively documented, the chemical, physical, and toxicological properties have not been thoroughly investigated[1]. Therefore, it is prudent to handle this compound with the care afforded to all laboratory chemicals, assuming potential hazards until proven otherwise. This guide is built on the foundational principles of chemical safety, drawing parallels from structurally similar and commonly used Fmoc-protected amino acids.

I. Hazard Identification and Risk Assessment

Fmoc-L-Lys(carbamoyl-OtBu)-OH is typically a white to off-white solid powder. While not classified as a hazardous substance under most regulations, related Fmoc-amino acids carry warnings for irritation upon contact with skin and eyes, and potential respiratory irritation from dust inhalation[2]. The primary risks associated with handling this compound are mechanical irritation from dust and potential, though uncharacterized, chemical reactivity.

Summary of Potential Hazards:

Hazard TypeDescriptionMitigation Strategy
Inhalation Inhalation of fine powder may cause respiratory tract irritation.[2]Handle in a well-ventilated area, preferably a fume hood. Use respiratory protection if dust formation is likely.[3][4]
Skin Contact May cause skin irritation upon prolonged or repeated contact.[2]Wear appropriate chemically resistant gloves and a lab coat.[4][5]
Eye Contact Dust particles may cause mechanical irritation or serious eye irritation.[2]Wear safety glasses with side-shields.[4][5]
Ingestion Harmful if swallowed.[2]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5][6]
II. Personal Protective Equipment (PPE)

A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the recommended PPE for handling Fmoc-L-Lys(carbamoyl-OtBu)-OH, based on established laboratory safety standards.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GlassesConforming to EN166 or NIOSH approved, with side-shields.[4][5]Protects eyes from airborne powder and accidental splashes.
Skin Protection GlovesChemically resistant (e.g., nitrile), inspected prior to use.[4]Prevents direct skin contact with the chemical.
Lab CoatStandard laboratory coat.Protects personal clothing from contamination.
Respiratory Protection Dust Mask/RespiratorNIOSH-approved particulate respirator (e.g., N95)Recommended when handling large quantities or when significant dust formation is anticipated.[4][6]
III. Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is critical to minimizing exposure and preventing contamination. The following protocol outlines the best practices for handling Fmoc-L-Lys(carbamoyl-OtBu)-OH from storage to use.

Workflow for Handling Fmoc-Protected Amino Acids

cluster_storage Storage cluster_retrieval Retrieval cluster_handling Handling (in Fume Hood) cluster_return Return to Storage storage Store at 2-8°C in a dark, dry, and inert atmosphere equilibration Equilibrate container to room temperature before opening storage->equilibration Retrieve weighing Weigh desired amount using clean equipment equilibration->weighing Proceed to weigh purge Purge container with inert gas (optional) weighing->purge After dispensing seal Tightly seal container purge->seal return_storage Return to 2-8°C storage seal->return_storage

Caption: General workflow for handling Fmoc-amino acids.[3]

Detailed Protocol:

  • Preparation:

    • Ensure a well-ventilated laboratory environment, preferably with an operational chemical fume hood.[3][4]

    • Assemble all necessary PPE as detailed in the table above.

    • Inspect all equipment for cleanliness and functionality to prevent cross-contamination.[3]

  • Retrieval and Equilibration:

    • Before opening a refrigerated container of the amino acid, allow it to warm to room temperature.[3] This critical step prevents the condensation of atmospheric moisture onto the cold powder, which can lead to hydrolysis of the Fmoc group.[3]

  • Handling and Use:

    • Conduct all manipulations that may generate dust, such as weighing, within a fume hood.[3][4]

    • Avoid direct contact with skin and eyes.[4]

    • Use clean spatulas and weighing vessels for each amino acid to prevent cross-contamination.[3]

  • Storage of Unused Portion:

    • After dispensing the required amount, it is good practice to purge the container with an inert gas like argon or nitrogen before resealing.[3] This displaces moisture-laden air.[3]

    • Tightly seal the container and store it in a cool (2-8°C), dry, and dark place.[3]

IV. Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.[1][7]
Skin Contact Wash off immediately with soap and plenty of water.[1][7]
Eye Contact Flush eyes with water as a precaution for at least 15 minutes.[1][7]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][7]

In all cases of significant exposure, seek medical attention and provide the Safety Data Sheet (if available for a similar compound) to the medical professional.[6]

V. Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and ensure a safe laboratory environment.

Spill Cleanup:

  • Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[5][6]

  • Containment: Avoid dust formation.[1][5]

  • Cleanup: Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[1][8]

  • Ventilation: Ensure adequate ventilation of the area.[5][6]

Disposal:

  • Dispose of the waste material and any contaminated items in accordance with all applicable local, state, and federal regulations.[6][9]

  • Do not empty into drains.[10]

  • Contaminated packaging should be handled in the same way as the substance itself.[10]

By adhering to these guidelines, researchers can handle Fmoc-L-Lys(carbamoyl-OtBu)-OH with a high degree of safety and confidence, ensuring the integrity of their scientific endeavors.

References

  • A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids - Benchchem.
  • Personal protective equipment for handling Fmoc-L-Phe-MPPA - Benchchem.
  • Fmoc-Lys(Boc)-OH - Safety Data Sheet - ChemicalBook.
  • Safety Data Sheet 20 Amino Acid Kit - AWS.
  • Fmoc-Lys(Pal-Glu-OtBu)-OH | 1491158-62-3 - Sigma-Aldrich.
  • Safety Data Sheet: Fmoc-L-Lysine-(Boc) - Carl ROTH.
  • Fmoc-Lys(Boc)-OH SDS, 71989-26-9 Safety Data Sheets - ECHEMI.
  • Safety Data Sheet (SDS) - Anaspec.
  • Safety Data Sheet Part Number: 600712 Fmoc-L-Lys(Boc) - AWS.
  • Safety Data Sheet Part Number: 600879 Fmoc-Lys(Fmoc)-OH - AWS.
  • Safety Data Sheet - CSBio.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.